Givinostat
Description
Properties
IUPAC Name |
[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALNUENQHAQXEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198049 | |
| Record name | Givinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497833-27-9 | |
| Record name | Givinostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497833-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Givinostat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497833279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Givinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12645 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Givinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {6-[(diethylamino)methyl]naphthalen-2-yl}methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GIVINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P60F84FBH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Givinostat's Therapeutic Targeting of Core Pathophysiological Mechanisms in Duchenne Muscular Dystrophy: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Duchenne muscular dystrophy (DMD) is a devastating X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration, chronic inflammation, fibrosis, and eventual loss of ambulation and premature death. Givinostat, a pan-histone deacetylase (HDAC) inhibitor, has emerged as a promising therapeutic agent that addresses the multifaceted pathology of DMD downstream of the primary genetic defect. This technical guide provides a comprehensive overview of this compound's mechanism of action, its key molecular targets within the DMD pathophysiology, and a summary of the preclinical and clinical evidence supporting its efficacy. Detailed experimental protocols for key assays and visualizations of the core signaling pathways are provided to facilitate a deeper understanding for research and development professionals.
Introduction: The Pathophysiology of Duchenne Muscular Dystrophy
The absence of dystrophin at the muscle fiber membrane (sarcolemma) in DMD patients initiates a cascade of detrimental events. This includes increased sarcolemmal fragility, leading to contraction-induced muscle damage. The subsequent cycles of muscle degeneration and regeneration are inefficient and ultimately overwhelmed. A chronic inflammatory response ensues, and muscle tissue is progressively replaced by fibrotic and adipose tissue. A key molecular aberration in dystrophic muscle is the constitutive hyperactivity of histone deacetylases (HDACs).[1][2] This enzymatic overactivity leads to epigenetic modifications that suppress the transcription of genes essential for muscle regeneration and promote pro-inflammatory and pro-fibrotic pathways, thereby exacerbating the disease's progression.[2][3]
This compound: A Pan-HDAC Inhibitor with a Multi-Targeted Approach
This compound is an orally administered small molecule that inhibits the activity of both class I and class II HDACs.[4] By blocking these enzymes, this compound promotes histone hyperacetylation, leading to a more relaxed chromatin structure that allows for the transcription of genes crucial for muscle repair and regeneration.[3] Its therapeutic effect in DMD is not directed at restoring dystrophin but at mitigating the downstream pathological consequences of its absence. This mutation-agnostic approach makes this compound a potential treatment for all individuals with DMD, regardless of their specific genetic mutation.
Key Molecular Targets and Signaling Pathways Modulated by this compound
This compound's efficacy in DMD stems from its ability to modulate several key signaling pathways that are dysregulated in the disease.
Anti-Inflammatory Effects
In DMD, chronic inflammation is driven by the activation of pro-inflammatory signaling pathways, such as the NF-κB pathway. This compound has been shown to suppress NF-κB signaling, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][5] This dampens the inflammatory infiltrate in the muscle tissue, creating a more permissive environment for muscle regeneration.[6]
Anti-Fibrotic Effects
Fibrosis, the excessive deposition of extracellular matrix components, is a major contributor to muscle stiffness and functional decline in DMD. The pro-fibrotic TGF-β signaling pathway is known to be hyperactive in dystrophic muscle. This compound has been shown to interfere with this pathway.[1] Specifically, it can downregulate the expression of the TGF-β receptor 1 (TGF-βR1) and reduce the expression of downstream targets like collagen III.[1] This leads to a significant reduction in fibrosis in preclinical models and in patients with DMD.[2][7]
References
- 1. mdaconference.org [mdaconference.org]
- 2. Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unleashing the Potential of this compound: A Novel Therapy for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the anti-fibrotic effect of this compound, a pan-HDAC inhibitor, in different Duchenne Muscular Dystrophy murine models. [boa.unimib.it]
Preclinical Evidence for Givinostat in Inflammatory Myopathies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Givinostat, a histone deacetylase (HDAC) inhibitor, has demonstrated significant preclinical efficacy in mitigating key pathological features relevant to inflammatory myopathies. Although the majority of preclinical research has been conducted in models of Duchenne Muscular Dystrophy (DMD), the findings on inflammation, fibrosis, and muscle regeneration provide a strong rationale for its therapeutic potential in inflammatory myopathies such as dermatomyositis and polymyositis. This document provides an in-depth overview of the preclinical data, experimental methodologies, and underlying signaling pathways associated with this compound's mechanism of action.
Disclaimer: The preclinical evidence presented herein is primarily derived from studies on Duchenne Muscular Dystrophy (DMD) models. The relevance to inflammatory myopathies is based on the shared pathological mechanisms of chronic inflammation and fibrosis. Direct preclinical studies of this compound in specific inflammatory myopathy models are not extensively available in the public domain.
Introduction to this compound and its Mechanism of Action
This compound is an orally administered small molecule that inhibits the activity of histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[1] In pathological conditions such as muscular dystrophies, HDAC activity is often dysregulated, contributing to chronic inflammation, fibrosis, and impaired muscle regeneration.[3][4]
By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more relaxed chromatin structure that allows for the transcription of genes involved in anti-inflammatory pathways and muscle repair.[1][3] This multi-targeted approach addresses several key pathological cascades observed in myopathies.[3]
Preclinical Efficacy of this compound
The preclinical efficacy of this compound has been extensively evaluated in in vitro and in vivo models, primarily the mdx mouse model of DMD, which is characterized by muscle degeneration, inflammation, and fibrosis.[5][6]
In Vitro Studies
Initial in vitro experiments using primary human skeletal myoblasts demonstrated that this compound promotes myogenesis.[6]
Table 1: In Vitro Effects of this compound on Myogenesis
| Cell Type | Treatment | Concentration | Outcome | Reference |
| Primary Human Skeletal Myoblasts | This compound | 150 nmol/L | Increased formation of myosin-heavy chain (MyHC)-positive multinucleated myotubes | [6] |
| Primary Human Skeletal Myoblasts | This compound | 80 - 200 nmol/L | Promoted the formation of larger myotubes compared to control | [6] |
In Vivo Studies in the mdx Mouse Model
Long-term treatment with this compound in mdx mice has shown significant improvements in muscle histology and function.[6][7]
Table 2: In Vivo Effects of this compound on Muscle Histology in mdx Mice
| Parameter | This compound Dose | Duration | Key Findings | Reference |
| Inflammatory Infiltrate | 5 and 10 mg/kg/day | 3.5 months | Reduced inflammatory infiltrate in muscles. | [6][7] |
| Myeloperoxidase (MPO) Activity | 5 and 10 mg/kg/day | 3.5 months | Significantly reduced MPO activity (a marker of inflammation). | [6] |
| Fibrosis | 5 and 10 mg/kg/day | 3.5 months | Dose-dependent reduction in collagen deposition and fibrotic scars. | [6][7] |
| Fat Deposition | 1, 5, and 10 mg/kg/day | 3.5 months | Dose-dependent reduction in fatty infiltration of muscle. | [6][7] |
| Muscle Cross-Sectional Area (CSA) | 5 and 10 mg/kg/day | 3.5 months | Increased muscle CSA. | [6][7] |
Table 3: In Vivo Effects of this compound on Muscle Function in mdx Mice
| Parameter | This compound Dose | Duration | Key Findings | Reference |
| Endurance Performance | 5 mg/kg/day | 3.5 months | Overall improvement in treadmill tests. | [6] |
| Grip Strength | Dose-dependent | 15 weeks | Increased maximal normalized strength. | [8] |
Experimental Protocols
In Vitro Myoblast Differentiation Assay
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Cell Culture: Primary human skeletal myoblasts were cultured under standard conditions.
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Treatment: Myoblasts were treated with this compound (150 nmol/L) or a vehicle control for 24 hours.
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Analysis: The myogenic potential was assessed by immunostaining for Myosin Heavy Chain (MyHC), a marker for differentiated myotubes. Nuclei were counterstained with DAPI.
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Outcome Measure: The size and number of MyHC-positive multinucleated myotubes were quantified.[6]
In Vivo mdx Mouse Study
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Animal Model: C57Bl6J mdx mice, a model for Duchenne Muscular Dystrophy.
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Treatment: 1.5-month-old mdx mice were treated with this compound at doses of 1, 5, or 10 mg/kg/day or a vehicle control for 3.5 months.
-
Functional Assessment: Endurance was evaluated using treadmill tests.
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Histological Analysis: At the end of the treatment period, various muscles (e.g., tibialis anterior, quadriceps) were collected for histological analysis.
-
Inflammation: Assessed by Hematoxylin and Eosin (H&E) staining to visualize inflammatory infiltrates and by measuring Myeloperoxidase (MPO) activity.
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Fibrosis: Quantified using Masson's trichrome staining to detect collagen deposition.
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Fat Infiltration: Visualized by Oil Red O staining.
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Muscle Fiber Size: The cross-sectional area of muscle fibers was measured.[6][7]
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in Muscle Cells
This compound's primary mechanism is the inhibition of HDACs, which leads to a cascade of downstream effects that collectively reduce inflammation and fibrosis while promoting muscle regeneration.
Caption: this compound's HDAC inhibition leads to increased histone acetylation and beneficial gene expression changes.
Experimental Workflow for In Vivo Preclinical Studies
The workflow for preclinical evaluation of this compound in mouse models of muscular dystrophy involves several key stages, from treatment administration to functional and histological assessment.
Caption: Workflow for in vivo preclinical assessment of this compound in the mdx mouse model.
Logical Relationship of Pathophysiology and this compound's Intervention
In inflammatory myopathies, a vicious cycle of muscle damage, inflammation, and fibrosis perpetuates the disease. This compound is proposed to intervene at key points in this cycle.
Caption: this compound's intervention in the pathological cycle of inflammatory myopathies.
Conclusion
The preclinical data for this compound, primarily from DMD models, strongly suggest a therapeutic potential for inflammatory myopathies. By targeting the fundamental processes of chronic inflammation and fibrosis through HDAC inhibition, this compound has demonstrated the ability to improve muscle histology and function in these models. While further preclinical studies in specific inflammatory myopathy models are warranted to confirm these effects, the existing evidence provides a solid foundation for continued investigation and development of this compound as a novel treatment for these debilitating diseases.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. worldduchenne.org [worldduchenne.org]
- 6. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Givinostat's In Vitro Impact on Cytokine Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Givinostat (ITF2357) is a potent, orally bioavailable histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-inflammatory properties. By modulating the acetylation of histones and other non-histone proteins, this compound influences the expression of a wide array of genes, including those central to the inflammatory response. This technical guide provides an in-depth analysis of the in vitro effects of this compound on cytokine expression, detailing its mechanism of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing the core signaling pathways involved. The evidence presented underscores this compound's capacity to selectively suppress pro-inflammatory cytokines, highlighting its therapeutic potential for a range of inflammatory and autoimmune disorders.
Core Mechanism of Action
This compound exerts its effects by inhibiting the activity of Class I and II HDAC enzymes.[1] HDACs are crucial for epigenetic regulation; they remove acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure (heterochromatin) and transcriptional repression.[2] By blocking HDACs, this compound promotes histone hyperacetylation, which results in a relaxed, open chromatin structure (euchromatin).[2][3] This altered conformation allows transcription factors greater access to DNA, thereby modulating the expression of target genes, including those encoding inflammatory cytokines.[2][3][4]
Beyond histones, this compound also affects the acetylation status and function of non-histone proteins, including key transcription factors that regulate inflammation.[5] This dual action on chromatin accessibility and transcription factor activity is central to its potent anti-inflammatory effects.
Caption: this compound blocks HDACs, promoting histone acetylation and altering gene transcription.
Modulation of Key Inflammatory Signaling Pathways
This compound's influence on cytokine expression is mediated primarily through its interference with critical pro-inflammatory signaling cascades, including the NF-κB and JAK/STAT pathways.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, driving the transcription of numerous pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6] this compound has been shown to suppress NF-κB signaling.[6] This can occur through multiple mechanisms, including the regulation of NF-κB p65 acetylation, which modulates its transcriptional activity.[5] By inhibiting this pathway, this compound effectively reduces the downstream production of a cascade of inflammatory mediators.[6][7]
Caption: this compound suppresses the NF-κB signaling pathway to reduce cytokine production.
Downregulation of the JAK/STAT Pathway
The Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway is another crucial signaling route for many cytokines and growth factors.[8] Upon cytokine binding to its receptor, associated JAKs become activated, leading to the phosphorylation and activation of STAT proteins.[9] These activated STATs then translocate to the nucleus to induce the expression of target genes.[8][9] this compound has been found to downregulate gene expression associated with the JAK/STAT pathway and can inhibit JAK2-STAT5 phosphorylation, thereby dampening the cellular response to cytokine stimulation.[10][11]
Caption: this compound interferes with the JAK/STAT pathway, inhibiting cytokine signaling.
Quantitative Analysis of In Vitro Cytokine Inhibition
Multiple in vitro studies have quantified the effect of this compound on cytokine production across various cell types and stimulation conditions. The data consistently show a potent and selective reduction in pro-inflammatory cytokines while having minimal impact on anti-inflammatory cytokines.
Table 1: Effect of this compound on Cytokine Production in Human PBMCs
| Cytokine | Stimulant | This compound Concentration | % Inhibition / Effect | Reference |
|---|---|---|---|---|
| IL-1β | LPS | 25-100 nM | Secretion Reduced | [1] |
| TNF-α | LPS | Not Specified | Production Reduced | [10][12] |
| IL-6 | LPS | Not Specified | Production Reduced | [10][12] |
| IFN-γ | LPS | Not Specified | Production Reduced | [10][12] |
| IL-1Ra | LPS | Not Specified | No Significant Reduction | [10][12] |
| IL-10 | LPS | Not Specified | No Significant Reduction | [10][12] |
Data derived from ex vivo cultures of whole blood from healthy subjects after oral this compound administration, stimulated with endotoxin (LPS).[10][12]
Table 2: Effect of this compound in Other In Vitro Models
| Cell Type | Stimulant | This compound Concentration | Target | Effect | Reference |
|---|---|---|---|---|---|
| INS-1 Cells & Rat Islets | IL-1β | 125 nM | IL-1β mRNA | Expression Inhibited | [13] |
| INS-1 Cells | IL-1β | 125 nM | IL-1β Protein | Processing Inhibited | [13] |
| INS-1 Cells | IFN-γ | 125 nM | Cxcl10 mRNA | Transcription Reduced | [13] |
| Immune Cells (General) | Not Specified | Not Specified | IL-1, IL-6, TNF-α | Production Inhibited |[2] |
Experimental Protocols
The following section outlines a generalized protocol for assessing the in vitro effect of this compound on cytokine expression in a cell-based assay.
Key Experimental Methodology
-
Cell Culture:
-
Cell Type: Human Peripheral Blood Mononuclear Cells (PBMCs) are commonly used. Alternatively, cell lines like INS-1 or primary cells such as rat islets can be employed.[1][13]
-
Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO₂.
-
-
This compound Treatment:
-
Inflammatory Stimulation:
-
Incubation and Sample Collection:
-
Cells are incubated with the stimulus and this compound for a specified duration (e.g., 6 to 24 hours).[13]
-
After incubation, cell culture supernatants are collected for protein analysis (ELISA), and cell lysates are prepared for RNA or protein analysis (qPCR, Western Blot).
-
-
Cytokine Quantification:
-
mRNA Expression: Real-time quantitative PCR (qPCR) is used to measure the mRNA levels of target cytokine genes (e.g., IL1B, TNF, CXCL10).[13]
-
Protein Secretion: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines in the culture supernatant.
-
Protein Processing: Western Blot analysis can be used to assess the processing of cytokine precursors, such as pro-IL-1β, into their mature forms.[13]
-
Caption: Standard workflow for in vitro analysis of this compound on cytokine expression.
Conclusion and Future Directions
The in vitro data compellingly demonstrate that this compound is a potent modulator of cytokine expression. Its ability to selectively inhibit the production of key pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 is driven by its inhibitory action on fundamental inflammatory signaling pathways, including NF-κB and JAK/STAT.[2][6][10] Notably, this compound achieves this anti-inflammatory effect at nanomolar concentrations that are non-toxic to cells and do not significantly suppress the production of anti-inflammatory cytokines like IL-10 and IL-1Ra.[1][10][12]
This technical guide provides a comprehensive overview for researchers and drug developers, summarizing the molecular mechanisms and quantitative effects of this compound. The consistent in vitro findings strongly support its further investigation and clinical development as a therapeutic agent for diseases characterized by chronic inflammation and cytokine dysregulation. Future in vitro research could further elucidate the precise molecular interactions with non-histone targets and explore its effects on a broader range of immune cell subtypes.
References
- 1. Specific inhibition of histone deacetylase 8 reduces gene expression and production of proinflammatory cytokines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. neurologylive.com [neurologylive.com]
- 4. Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibition of hepatic stellate cell proliferation and protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histone deacetylase inhibitor this compound has ameliorative effect in the colitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchopenworld.com [researchopenworld.com]
- 9. JAK-STAT Pathway Inhibition and their Implications in COVID-19 Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The HDAC inhibitor this compound modulates the hematopoietic transcription factors NFE2 and C-MYB in JAK2(V617F) myeloproliferative neoplasm cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The lysine deacetylase inhibitor this compound inhibits β-cell IL-1β induced IL-1β transcription and processing - PMC [pmc.ncbi.nlm.nih.gov]
Givinostat: A Multi-Faceted Approach to Combating Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix, poses a significant therapeutic challenge across a spectrum of chronic diseases. Givinostat, a potent histone deacetylase (HDAC) inhibitor, has emerged as a promising anti-fibrotic agent. By modulating gene expression through epigenetic mechanisms, this compound exerts pleiotropic effects, targeting key cellular and signaling pathways implicated in the fibrotic cascade. This technical guide provides a comprehensive overview of the anti-fibrotic properties of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining relevant experimental protocols.
Mechanism of Action: Targeting the Epigenetic Drivers of Fibrosis
This compound is a pan-HDAC inhibitor, targeting both Class I and II HDACs.[1] HDACs are enzymes that remove acetyl groups from histone and non-histone proteins, leading to a more compact chromatin structure and transcriptional repression of certain genes.[1] By inhibiting HDACs, this compound induces histone hyperacetylation, resulting in a more relaxed chromatin state and the transcriptional activation of genes that can counteract fibrotic processes.[1]
The anti-fibrotic effects of this compound are mediated through its influence on several key signaling pathways:
-
Transforming Growth Factor-β (TGF-β) Signaling: The TGF-β pathway is a central driver of fibrosis. This compound has been shown to interfere with this pathway by modulating the expression of TGF-β receptors and impacting the downstream SMAD signaling cascade.[2][3] In fibroblasts from Duchenne Muscular Dystrophy (DMD) patients, this compound was found to downregulate the expression of TGF-β receptor 1 (TGF R1) while upregulating the expression of TGF-β receptor 2 (TGF R2), suggesting a rebalancing of the cellular response to this pro-fibrotic cytokine.[2] The acetylation of SMAD proteins, promoted by HDAC inhibition, can also dampen TGF-β signaling.[3]
-
Nuclear Factor-κB (NF-κB) Signaling: Chronic inflammation is a key contributor to fibrosis, and the NF-κB pathway is a critical regulator of inflammatory responses. This compound has demonstrated anti-inflammatory properties by modulating NF-κB signaling.[1][4] HDAC inhibitors can influence the acetylation status of NF-κB components, thereby affecting their activity and the expression of pro-inflammatory cytokines.[1]
-
Signal Transducer and Activator of Transcription 3 (STAT3) Signaling: The JAK/STAT3 pathway is implicated in fibroblast activation and extracellular matrix deposition.[5] HDAC activity is often required for STAT3 phosphorylation and activation.[1] By inhibiting HDACs, this compound can attenuate STAT3-mediated pro-fibrotic gene expression.[1]
Preclinical Evidence of Anti-Fibrotic Efficacy
The anti-fibrotic potential of this compound has been demonstrated in a variety of preclinical models, spanning different organ systems.
Liver Fibrosis
In a carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis, this compound treatment significantly ameliorated liver injury and fibrosis.[6][7] Treatment with this compound led to a reduction in collagen deposition and inhibited the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix production in the liver.[6][8] In vitro studies using the HSC-LX2 cell line showed that this compound dose-dependently inhibited the expression of key fibrotic markers, α-smooth muscle actin (α-SMA) and collagen type I α1 (Col1α1), induced by TGF-β1.[6]
Cardiac Fibrosis
In a mouse model of acute myocardial infarction, this compound treatment improved cardiac function and reduced adverse cardiac remodeling.[5][9] Histological analysis revealed a significant decrease in the cardiac fibrotic area in this compound-treated mice compared to controls.[5][10] This was accompanied by a diminished expression of fibrosis-associated genes, including Col1a1, Col1a2, and Col3a1.[5] this compound was also shown to inhibit the endothelial-to-mesenchymal transition, a process that contributes to the population of cardiac fibroblasts.[9]
Duchenne Muscular Dystrophy (DMD)-Associated Fibrosis
DMD is characterized by progressive muscle degeneration and replacement by fibrotic and adipose tissue. In the mdx mouse model of DMD, long-term treatment with this compound resulted in a significant reduction in fibrotic scars and fatty infiltration in skeletal muscles.[11][12] This was associated with an overall improvement in muscle architecture and function.[11][13] this compound has been shown to reduce fibrosis in the gastrocnemius, tibialis anterior, and diaphragm muscles of mdx mice in a dose-dependent manner.[14][15] Clinical studies in boys with DMD have also demonstrated that this compound treatment can lead to a reduction in fibrosis and fatty replacement in muscle tissue.[16][17]
Quantitative Data Summary
The following tables summarize the quantitative anti-fibrotic effects of this compound from key preclinical studies.
Table 1: Effect of this compound on Fibrosis in the mdx Mouse Model of DMD
| Tissue | This compound Dose (mg/kg/day) | Reduction in Fibrosis (%) | Reference |
| Tibialis Anterior | 1 | Significant | [14] |
| Tibialis Anterior | 5 | Significant | [18] |
| Tibialis Anterior | 10 | Dramatic | [18] |
| Gastrocnemius | 1 | Significant | [14] |
| Gastrocnemius | 10 | ~30% | [9] |
| Gastrocnemius | 37.5 | Significant | [9] |
| Diaphragm | 1 | Significant | [14] |
| Diaphragm | 10 | ~40% | [9] |
| Diaphragm | 37.5 | Significant | [9] |
Table 2: Effect of this compound on Fibrotic Markers in CCl4-Induced Liver Fibrosis in Mice
| Marker | Treatment | Change in Expression | Reference |
| α-SMA | This compound (10 mg/kg/day) | Significantly Reduced | [7] |
| Col1α1 | This compound (10 mg/kg/day) | Significantly Reduced | [7] |
Table 3: Effect of this compound on Cardiac Fibrosis in a Mouse Model of Myocardial Infarction
| Parameter | Treatment | Outcome | Reference |
| Fibrotic Area | This compound | Decreased percentage of cardiac fibrotic area | [5] |
| Col1a1 gene expression | This compound | Diminished expression | [5] |
| Col1a2 gene expression | This compound | Diminished expression | [5] |
| Col3a1 gene expression | This compound | Diminished expression | [5] |
Experimental Protocols
In Vitro Fibroblast-to-Myofibroblast Differentiation
This protocol describes the induction of myofibroblast differentiation from primary fibroblasts using TGF-β1.
-
Cell Culture: Culture primary human dermal or lung fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation: When cells reach 70-80% confluency, replace the growth medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.
-
Induction of Differentiation: Treat the cells with recombinant human TGF-β1 (1-10 ng/mL) in serum-free DMEM.[19][20][21][22] A control group should be maintained in serum-free DMEM without TGF-β1.
-
This compound Treatment: For experimental groups, add this compound at desired concentrations (e.g., 25-100 nM) to the medium along with TGF-β1.[1]
-
Incubation: Incubate the cells for 24-72 hours to allow for myofibroblast differentiation.[20][21]
-
Analysis: Assess myofibroblast differentiation by analyzing the expression of α-SMA and collagen I via Western blotting or immunofluorescence.
Western Blotting for α-SMA and Collagen I
This protocol outlines the detection of key fibrotic proteins in cell lysates.
-
Protein Extraction: Lyse the cells using ice-cold RIPA buffer containing protease and phosphatase inhibitors.[23]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[23]
-
SDS-PAGE: Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[23]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[23]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
In Vivo CCl4-Induced Liver Fibrosis Model
This protocol describes the induction of liver fibrosis in mice using carbon tetrachloride.
-
Animal Model: Use 8-10 week old male C57BL/6J mice.
-
Fibrosis Induction: Administer CCl4 (diluted 1:4 in corn oil or olive oil) via intraperitoneal (i.p.) injection at a dose of 1-2 mL/kg body weight, twice weekly for 4-8 weeks.[6][27]
-
This compound Treatment: In the treatment group, administer this compound (e.g., 5-10 mg/kg/day) via i.p. injection or oral gavage, starting after the initial 2-4 weeks of CCl4 induction and continuing for the remainder of the study.[1][6] A vehicle control group should receive the same volume of the vehicle used to dissolve this compound.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect liver tissue and blood samples.
-
Histological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section for Masson's trichrome or Sirius Red staining to visualize and quantify collagen deposition.[27][28]
-
Biochemical Analysis: Use another portion of the liver for hydroxyproline assay to quantify total collagen content.[6][29] Analyze serum for liver injury markers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[8]
-
Gene and Protein Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA and protein extraction to analyze the expression of fibrotic markers (e.g., α-SMA, Col1α1) by RT-qPCR and Western blotting.[7][18]
Histological Quantification of Fibrosis (Sirius Red Staining)
This protocol details the staining and quantification of collagen in tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize paraffin-embedded tissue sections and rehydrate through a graded series of ethanol to distilled water.[11][30]
-
Staining: Incubate the slides in Picro-Sirius Red solution for 60 minutes.[30][31]
-
Washing: Briefly rinse the slides in two changes of acidified water (e.g., 0.5% acetic acid).[11]
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a resinous medium.[11][32]
-
Imaging: Acquire images of the stained sections using a bright-field microscope. For more detailed analysis of collagen fiber type and organization, use a polarized light microscope.[16][30]
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the fibrotic area. This is typically done by setting a color threshold for the red-stained collagen and calculating the percentage of the total tissue area that is positively stained.[32]
Hydroxyproline Assay for Total Collagen Quantification
This protocol describes a biochemical method to measure the total collagen content in tissue.
-
Tissue Hydrolysis: Hydrolyze a known weight of wet or dry tissue (e.g., 10-20 mg) in 6N HCl at 110-120°C for 3-18 hours.[6][27][29][33][34]
-
Neutralization: After cooling, neutralize the hydrolysate with NaOH.[6]
-
Oxidation: Add an oxidizing agent (e.g., Chloramine-T) to the samples and standards and incubate at room temperature.[6][33]
-
Color Development: Add a colorimetric reagent (e.g., Ehrlich's reagent) and incubate at an elevated temperature (e.g., 60-65°C) to develop the color.[6][27][33]
-
Measurement: Measure the absorbance of the samples and standards at 550-570 nm using a spectrophotometer or plate reader.[29][33]
-
Calculation: Calculate the hydroxyproline concentration in the samples based on a standard curve generated with known concentrations of hydroxyproline. The total collagen content can be estimated assuming that hydroxyproline constitutes approximately 13.5% of the weight of collagen.[27]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation as an anti-fibrotic agent.
Caption: this compound's mechanism of action in fibrosis.
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of a range of fibrotic diseases. Its mechanism of action, centered on the inhibition of HDACs, allows it to target multiple pathological processes simultaneously, including key pro-fibrotic signaling pathways, inflammation, and the activation of matrix-producing cells. The preclinical data across various models of liver, cardiac, and muscle fibrosis provide a strong rationale for its continued investigation and clinical development. The experimental protocols and methodologies detailed in this guide offer a framework for researchers to further explore the anti-fibrotic potential of this compound and other HDAC inhibitors.
References
- 1. Histone Deacetylase: A Potential Therapeutic Target for Fibrotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A narrative review of the role of HDAC6 in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of histone deacetylases (HDACs) to the regulation of histone and non-histone proteins: implications for fibrotic diseases [bmbreports.org]
- 5. This compound reduces adverse cardiac remodeling through regulating fibroblasts activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor this compound alleviates liver fibrosis by regulating hepatic stellate cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. med.emory.edu [med.emory.edu]
- 12. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The pan HDAC inhibitor this compound improves muscle function and histological parameters in two Duchenne muscular dystrophy murine models expressing different haplotypes of the LTBP4 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. unicamillus.iris.cineca.it [unicamillus.iris.cineca.it]
- 15. researchgate.net [researchgate.net]
- 16. Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdaconference.org [mdaconference.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Transforming Growth Factor-Beta1 and Human Gingival Fibroblast-to-Myofibroblast Differentiation: Molecular and Morphological Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Transforming Growth Factor-β1 (TGF-β1)-stimulated Fibroblast to Myofibroblast Differentiation Is Mediated by Hyaluronan (HA)-facilitated Epidermal Growth Factor Receptor (EGFR) and CD44 Co-localization in Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Modulation of TGFβ1-Dependent Myofibroblast Differentiation by Hyaluronan - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-rad.com [bio-rad.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 27. abcam.com [abcam.com]
- 28. This compound reduces adverse cardiac remodeling through regulating fibroblasts activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. arigobio.com [arigobio.com]
- 30. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 31. abcam.cn [abcam.cn]
- 32. Picrosirius red stain and collagen quantification [bio-protocol.org]
- 33. quickzyme.com [quickzyme.com]
- 34. cdn.caymanchem.com [cdn.caymanchem.com]
Givinostat's Role in Modulating Gene Expression in Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Givinostat is a pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant potential in modulating the pathological gene expression landscape in muscle cells, particularly in the context of Duchenne muscular dystrophy (DMD). By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to a more open chromatin structure and facilitating the transcription of genes involved in muscle regeneration, anti-inflammatory responses, and reduction of fibrosis. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visualizations of the key signaling pathways involved.
Core Mechanism of Action: HDAC Inhibition and Gene Expression Regulation
This compound functions as a potent inhibitor of class I and class II histone deacetylases. In dystrophic muscle, HDACs are aberrantly overexpressed, leading to histone hypoacetylation and transcriptional repression of crucial genes for muscle health. This compound reverses this pathological state, inducing a cascade of downstream effects that collectively ameliorate the DMD phenotype.
The primary molecular consequence of this compound-mediated HDAC inhibition is the hyperacetylation of histone proteins. This neutralizes the positive charge of lysine residues on histones, weakening their interaction with negatively charged DNA. The resulting relaxed chromatin state allows for the binding of transcription factors and RNA polymerase to promoter and enhancer regions of target genes, thereby upregulating their expression.
dot
Caption: this compound's core mechanism of action in the muscle cell nucleus.
Quantitative Data on this compound's Efficacy
The therapeutic effects of this compound have been quantified in both preclinical models (mdx mice) and clinical trials involving boys with Duchenne muscular dystrophy.
Preclinical Data in mdx Mice
| Parameter | This compound Dose | Observation | Reference |
| Fibrosis Reduction | 10 and 37.5 mg/kg | ~30% reduction in gastrocnemius muscle | [1] |
| 37.5 mg/kg | Significant reduction in tibialis anterior muscle | [1] | |
| 1, 10, and 37.5 mg/kg | ~40% reduction in diaphragm muscle | [1] | |
| Fat Deposition | 5 mg/kg and higher | Significant reduction in tibialis anterior muscle | [2] |
| Inflammation (MPO activity) | Not specified | Significantly reduced compared to vehicle | [2] |
| Muscle Fiber Cross-Sectional Area (CSA) | 37.5 mg/kg | Doubled in gastrocnemius muscle | [1] |
| miRNA Modulation | 37.5 mg/kg | Upregulation of miR-449a-5p and miR-92b-3p | [2] |
Clinical Data in DMD Patients
| Parameter | Study Phase | Observation | Reference |
| Muscle Tissue Fraction | Phase 2 | Significant increase in muscle tissue in biopsies | [2][3] |
| Fibrotic Tissue | Phase 2 | Significant reduction in biopsies | [2][3] |
| Tissue Necrosis | Phase 2 | Substantial reduction in biopsies | [2][3] |
| Fatty Replacement | Phase 2 | Substantial reduction in biopsies | [2][3] |
| Vastus Lateralis Fat Fraction | Phase 3 | 30% reduction in fat infiltration | [2][4] |
| Phase 3 | -2.92% difference in least squares mean vs. placebo | [5] | |
| Four-Stair Climb Time | Phase 3 | 1.78 seconds slower decline compared to placebo | [6] |
| North Star Ambulatory Assessment (NSAA) | Phase 3 | 40% less decline in scores | [4] |
Key Signaling Pathways Modulated by this compound
This compound's influence on gene expression extends to several critical signaling pathways implicated in muscle pathology.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) pathway is a key driver of fibrosis in dystrophic muscle. This compound has been shown to modulate the expression of genes within this pathway. In fibroblasts from DMD patients, this compound treatment led to the downregulation of the TGF-β receptor 1 (TGF R1) and the upregulation of TGF-β receptor 2 (TGF R2).[7] Furthermore, it reduced the expression of downstream targets like Collagen III.[7]
dot
Caption: this compound's modulation of the TGF-β signaling pathway.
Follistatin-Myostatin Pathway
HDAC inhibitors, including this compound, are known to upregulate the expression of Follistatin, a natural antagonist of Myostatin.[8] Myostatin is a negative regulator of muscle growth. By increasing Follistatin levels, this compound indirectly suppresses Myostatin activity, thereby promoting muscle growth and regeneration. This is a critical aspect of its pro-myogenic effect.
dot
Caption: this compound's impact on the Follistatin-Myostatin pathway.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing this compound's effects on muscle cells. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is designed to identify the genomic regions where histone acetylation is altered by this compound treatment.
dot
Caption: Experimental workflow for ChIP-seq analysis.
Methodology:
-
Cell Culture and Treatment: Culture myoblasts or muscle fibers in appropriate media. Treat one set of cultures with this compound at the desired concentration and for the specified duration. Include a vehicle-treated control group.
-
Cross-linking: Fix the cells by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest the cells and lyse them to isolate the nuclei. Resuspend the nuclear pellet in a suitable buffer and sonicate to shear the chromatin to an average fragment size of 200-500 base pairs.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the cleared chromatin overnight at 4°C with an antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27).
-
Immune Complex Capture: Add protein A/G beads to the chromatin-antibody mixture and incubate to capture the immune complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by incubating at 65°C. Treat with RNase A and Proteinase K, followed by DNA purification using phenol-chloroform extraction or a commercial kit.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and subject it to high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome. Use appropriate software for peak calling to identify regions of histone acetylation. Perform differential binding analysis between this compound-treated and control samples.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to quantify the expression levels of specific target genes, such as Follistatin, in response to this compound treatment.
Methodology:
-
RNA Extraction: Treat muscle cells with this compound as described above. Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design: Design and validate primers specific to the target gene (e.g., Follistatin) and a reference gene (e.g., GAPDH, ACTB).
-
Real-Time PCR: Set up the real-time PCR reaction using a SYBR Green or probe-based master mix, the synthesized cDNA, and the specific primers. Run the PCR on a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes in both this compound-treated and control samples. Calculate the relative gene expression using the ΔΔCt method.
Immunohistochemistry (IHC) for Fibrosis Markers
This protocol is for the visualization and quantification of fibrotic markers, such as Collagen I, in muscle tissue sections.
Methodology:
-
Tissue Preparation: Obtain muscle biopsies from this compound-treated and control subjects. Fix the tissue in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks and mount them on positively charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Block non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against a fibrosis marker (e.g., anti-Collagen I) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex. Visualize the staining with a chromogen such as diaminobenzidine (DAB).
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize the nuclei. Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
-
Image Analysis: Acquire images of the stained sections using a microscope. Quantify the area of positive staining for the fibrosis marker relative to the total tissue area using image analysis software.
Conclusion
This compound represents a promising therapeutic strategy for Duchenne muscular dystrophy and potentially other muscle disorders characterized by pathological gene expression. Its ability to modulate the epigenetic landscape of muscle cells leads to a multi-faceted therapeutic effect, including the upregulation of pro-myogenic genes, suppression of pro-fibrotic pathways, and reduction of inflammation. The quantitative data from preclinical and clinical studies provide compelling evidence for its efficacy. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the molecular mechanisms of this compound and to assess its therapeutic potential in various contexts. The continued exploration of this compound's role in gene expression will undoubtedly pave the way for more refined and effective treatments for debilitating muscle diseases.
References
- 1. The pan HDAC inhibitor this compound improves muscle function and histological parameters in two Duchenne muscular dystrophy murine models expressing different haplotypes of the LTBP4 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histological effects of this compound in boys with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. musculardystrophynews.com [musculardystrophynews.com]
- 5. mdaconference.org [mdaconference.org]
- 6. m.youtube.com [m.youtube.com]
- 7. mdaconference.org [mdaconference.org]
- 8. neurologylive.com [neurologylive.com]
Early-Stage Research on Givinostat for Non-DMD Myopathies: A Technical Guide
Disclaimer: The available early-stage and preclinical research on Givinostat for non-Duchenne muscular dystrophy (non-DMD) myopathies is currently limited. This guide primarily focuses on the clinical findings in Becker Muscular Dystrophy (BMD) and supportive preclinical data from the mdx mouse model, which, while a model for DMD, shares pathological similarities with BMD. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule inhibitor of histone deacetylases (HDACs).[1] By blocking HDAC activity, this compound is designed to modulate gene expression, promoting muscle regeneration, and reducing inflammation and fibrosis in muscle tissue.[2][3] While extensively studied and recently approved for the treatment of Duchenne muscular dystrophy (DMD), early-stage research into its potential for other myopathies is emerging.[4] This technical guide provides a comprehensive overview of the available preclinical and clinical data for this compound in the context of non-DMD myopathies, with a central focus on Becker Muscular Dystrophy.
Mechanism of Action
In dystrophic muscle, the absence or reduction of functional dystrophin leads to a cascade of pathological events, including chronic inflammation, impaired muscle regeneration, and the replacement of muscle tissue with fibrotic and adipose tissue.[5] Histone deacetylases are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure that represses gene transcription.[6] In muscular dystrophies, HDACs are often overactive, contributing to the disease pathology.[7]
This compound, by inhibiting HDACs, is believed to counteract these pathological processes through several mechanisms:[5][6]
-
Promotion of Myogenesis: By inhibiting HDACs, this compound may promote the expression of genes involved in muscle differentiation and regeneration, leading to an increase in the size of muscle fibers.[2]
-
Anti-inflammatory Effects: this compound has been shown to reduce the production of pro-inflammatory cytokines.[6]
-
Anti-fibrotic Activity: this compound can inhibit the proliferation of fibroblasts and the deposition of extracellular matrix components, thereby reducing muscle fibrosis.[8]
Preclinical Research in the mdx Mouse Model
The mdx mouse, which lacks dystrophin, is the most commonly used animal model for DMD and serves as a relevant preclinical model for dystrophinopathies like BMD.[9] Several studies have investigated the efficacy of this compound in this model.
Quantitative Data from Preclinical Studies
| Parameter | This compound Dose | Outcome | Reference |
| Muscle Histology | |||
| Myofiber Cross-Sectional Area (CSA) | 5 and 10 mg/kg/day | Increased CSA in tibialis anterior muscle. | [1] |
| Fibrosis | 5 and 10 mg/kg/day | Reduced fibrotic scars in muscle. | [1] |
| Fatty Infiltration | 5 and 10 mg/kg/day | Reduced fatty infiltration in muscle. | [1] |
| Inflammation | 5 and 10 mg/kg/day | Reduced inflammatory infiltrate in muscles. | [10] |
| Functional Performance | |||
| Treadmill Endurance | 5 and 10 mg/kg/day | Overall improvement in endurance performance. | [10] |
| Biomarkers | |||
| Myeloperoxidase (MPO) activity | Not specified | Significantly reduced MPO activity in muscles of mdx mice compared to vehicle control. | [11] |
Experimental Protocols: Preclinical mdx Mouse Studies
-
Animal Model: Male mdx mice, typically starting at 1.5 months of age.[10]
-
Drug Administration: this compound administered daily for a long-term period, often around 3.5 months.[10] Dosages have ranged from 1 to 10 mg/kg/day.[1][10]
-
Histological Analysis: Muscle tissue (e.g., tibialis anterior) is sectioned and stained with hematoxylin and eosin (H&E) for general morphology and analysis of myofiber cross-sectional area.[1] Sirius Red or other collagen-specific stains are used to quantify fibrosis.[12] Oil Red O staining is used to assess fatty infiltration.[1]
-
Functional Assessment: Endurance is typically measured using a motorized treadmill test, where parameters like running distance and time to exhaustion are recorded.[10]
-
Biomarker Analysis: Inflammation can be quantified by measuring the activity of enzymes like myeloperoxidase (MPO) in muscle tissue homogenates.[11]
Clinical Research in Becker Muscular Dystrophy
A Phase 2 clinical trial (NCT03238235) has been conducted to evaluate the efficacy and safety of this compound in adult males with BMD.[13][14]
Quantitative Data from the Phase 2 BMD Clinical Trial
| Endpoint | This compound Group | Placebo Group | p-value | Reference |
| Primary Endpoint | ||||
| Mean Change from Baseline in Total Fibrosis | No significant change | No significant change | 0.8282 | [15] |
| Secondary Endpoints (MRI) | ||||
| Mean Change from Baseline in Whole Thigh Fat Fraction | No change | Increase | 0.0149 | [15] |
| Mean Change from Baseline in Quadriceps Fat Fraction | No change | Increase | 0.0022 | [15] |
| Change in Contractile Cross-Sectional Area (CSA) | No change | Reduction | - | [13] |
Experimental Protocol: Phase 2 BMD Clinical Trial (NCT03238235)
-
Study Design: A randomized, double-blind, placebo-controlled Phase 2 trial.[13]
-
Participants: 51 adult males with a diagnosis of BMD.[13]
-
Treatment: Participants were randomized in a 2:1 ratio to receive either this compound or a placebo for 12 months.[13]
-
Primary Endpoint: The primary objective was to assess the change in total fibrosis in muscle biopsies from baseline to 12 months.[15]
-
Secondary Endpoints: Key secondary endpoints included changes in muscle fat fraction and contractile cross-sectional area (CSA) as measured by magnetic resonance imaging (MRI).[13] Functional tests and safety were also evaluated.[15]
-
Muscle Imaging: Quantitative MRI was used to assess fat infiltration and muscle atrophy in the whole thigh and quadriceps.[15]
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Description, Mechanism of Action, Side Effects, & Facts | Britannica [britannica.com]
- 3. parentprojectmd.org [parentprojectmd.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. worldduchenne.org [worldduchenne.org]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. musculardystrophynews.com [musculardystrophynews.com]
- 8. neurologylive.com [neurologylive.com]
- 9. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical studies in the mdx mouse model of duchenne muscular dystrophy with the histone deacetylase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
- 12. unicamillus.iris.cineca.it [unicamillus.iris.cineca.it]
- 13. parentprojectmd.org [parentprojectmd.org]
- 14. defeatduchenne.ca [defeatduchenne.ca]
- 15. This compound for Becker muscular dystrophy: A randomized, placebo-controlled, double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
Givinostat's Impact on Muscle Stem Cell Differentiation: A Technical Guide
Executive Summary
Duchenne Muscular Dystrophy (DMD) is a severe X-linked genetic disorder characterized by the absence of dystrophin, leading to progressive muscle degeneration, chronic inflammation, and fibrosis.[1] A key pathological feature of DMD is the dysregulation of muscle repair processes, where muscle stem cells (MuSCs), also known as satellite cells, fail to effectively regenerate damaged muscle tissue.[2] Givinostat (Duvyzat™) has emerged as a promising therapeutic agent that addresses the downstream pathology of DMD, independent of the specific dystrophin gene mutation.[3][4] As a pan-histone deacetylase (HDAC) inhibitor, this compound modulates the epigenetic landscape of muscle cells to promote a pro-regenerative environment.[1][5] Preclinical and clinical studies have demonstrated its efficacy in enhancing muscle regeneration, reducing inflammation and fibrosis, and slowing disease progression.[6][7] This guide provides an in-depth technical overview of this compound's mechanism of action on muscle stem cell differentiation, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Mechanism of Action: HDAC Inhibition in Dystrophic Muscle
In healthy muscle, the dystrophin-associated protein complex (DAPC) plays a role in regulating HDAC activity.[3] In DMD, the absence of dystrophin disrupts the DAPC, leading to constitutively increased HDAC activity.[4][5] HDACs are enzymes that remove acetyl groups from histone and non-histone proteins, resulting in chromatin condensation and transcriptional repression of key genes.[1] This aberrant HDAC overactivity in DMD suppresses the expression of genes essential for muscle regeneration, while promoting pro-inflammatory and pro-fibrotic pathways.[1][4][8]
This compound functions by inhibiting the enzymatic activity of HDACs.[9] This inhibition leads to the hyperacetylation of histones, creating a more relaxed or "open" chromatin structure.[1][5] This epigenetic modification allows transcription factors and regulatory proteins to access DNA more easily, thereby enhancing the transcription of genes involved in muscle repair and anti-inflammatory responses.[3][5] One of the key targets is the upregulation of follistatin, a potent myostatin antagonist, which enhances myogenic differentiation and muscle growth.[1][10] By targeting this core pathological cascade, this compound helps restore a more favorable environment for muscle repair.[11]
Impact on the Muscle Stem Cell Microenvironment
This compound's therapeutic effects extend beyond direct gene regulation within muscle stem cells. It modulates the complex interplay between various cell types in the muscle niche, which is crucial for effective regeneration.
-
Muscle Stem Cells (MuSCs): In the dystrophic environment, MuSCs can become "stuck" in a proliferative state, failing to properly differentiate into mature muscle fibers.[2] this compound promotes the crucial transition from proliferation to terminal differentiation, allowing MuSCs to effectively form new myofibers.[2][5]
-
Fibro-adipogenic Progenitors (FAPs): In DMD, FAPs are improperly activated, leading to the excessive production of connective (fibrotic) and fat (adipose) tissues that replace functional muscle.[2] this compound helps redirect FAPs towards a supportive role in muscle repair, inhibiting their differentiation into fibroblasts and adipocytes.[3][12] It also enhances the ability of FAPs to secrete pro-myogenic factors like follistatin and specific microRNAs (e.g., miR-206) via extracellular vesicles, which in turn support MuSC differentiation.[12]
-
Immune Cells: Chronic inflammation is a hallmark of DMD, hindering muscle repair.[2] this compound exhibits anti-inflammatory effects by modulating immune cell activity, helping to resolve the chronic inflammatory state and creating a more permissive environment for regeneration.[1][13]
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound has been quantified in both the mdx mouse model of DMD and in clinical trials with DMD patients.
Preclinical Efficacy in mdx Mouse Model
Long-term studies in mdx mice have established a dose-dependent therapeutic window for this compound, typically between 5 and 10 mg/kg/day.[13][14]
| Parameter | Treatment Group (Dose) | Outcome | Citation |
| Muscle Histology | |||
| Myofiber Cross-Sectional Area (CSA) | 5 & 10 mg/kg/d | Significant increase | [1][13] |
| Fibrosis | 5 & 10 mg/kg/d | Significant reduction (up to 30-40%) | [3][5][13] |
| Fatty Infiltration | 5 & 10 mg/kg/d | Significant reduction | [13][14][15] |
| Inflammatory Infiltrates | 5 & 10 mg/kg/d | Significant reduction | [1][13][14] |
| Muscle Function | |||
| Grip Strength | Dose-dependent | Significant improvement | [5][16] |
| Treadmill Endurance | 5 & 10 mg/kg/d | Overall improvement in performance | [13][14] |
Clinical Efficacy in Boys with DMD
Clinical trials have confirmed the histological and functional benefits of this compound in ambulant boys with DMD who are also receiving corticosteroid treatment.[17]
| Study Phase | Parameter | This compound Group | Placebo Group | Outcome | Citation |
| Phase 2 (Histology, ≥12 months) | |||||
| Muscle Tissue Fraction | Increased significantly | N/A | Counteracted disease progression | [17][18] | |
| Fibrotic Tissue | Reduced significantly | N/A | Reduced fibrosis | [17][18] | |
| Necrosis & Fatty Replacement | Substantially reduced | N/A | Improved muscle quality | [3][17][18] | |
| Phase 3 (EPIDYS, 18 months) | |||||
| 4-Stair Climb (Mean Change) | 1.25 seconds | 3.03 seconds | Significantly smaller decline (Difference of 1.78s) | [1][11] | |
| North Star Ambulatory Assessment (NSAA) | Slower decline | Faster decline | 40% lower decline vs. placebo | [11] | |
| Vastus Lateralis Fat Fraction (MRI) | Reduced | Increased | ~30% reduction in fat infiltration | [5][11][19] |
Experimental Protocols and Workflows
Preclinical mdx Mouse Study Protocol
Studies in the mdx mouse model are crucial for establishing proof-of-concept and dose-ranging. A typical long-term efficacy study follows this general protocol.
-
Animal Model: mdx mice, which lack dystrophin and recapitulate key aspects of DMD pathology.[13]
-
Study Groups:
-
Treatment Administration: Daily oral administration starting at ~1.5 months of age and continuing for an extended period (e.g., 3.5 months).[13][14]
-
Functional Assessments: Performed periodically. Includes grip strength tests to measure muscle force and treadmill exhaustion tests to measure endurance.[13][16]
-
Endpoint Analysis (Post-Sacrifice):
-
Tissue Collection: Skeletal muscles (e.g., Tibialis Anterior, Gastrocnemius, Diaphragm) are harvested.
-
Histological Analysis: Muscle cross-sections are stained with Hematoxylin & Eosin (H&E) to assess general morphology and cross-sectional area (CSA), Masson's Trichrome to quantify fibrosis, and Oil Red O to quantify fatty infiltration.[15][20]
-
Immunohistochemistry: Staining for markers of inflammation (e.g., CD68 for macrophages) and regeneration (e.g., embryonic Myosin Heavy Chain, eMyHC).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measurement of this compound concentration in blood and muscle tissue to correlate exposure with efficacy.[13][14]
-
Phase 2/3 Clinical Trial Protocol (General Overview)
Human clinical trials are designed to assess the safety and efficacy of this compound in the target patient population. The Phase 2 and 3 studies shared a similar foundational design.[6][7][17]
-
Patient Population: Ambulant boys with a confirmed DMD diagnosis (e.g., aged 7 to <11 years for Phase 2; 6-17 years for Phase 3). Patients must be on a stable corticosteroid regimen for at least 6 months.[1][17]
-
Study Design: Randomized, double-blind, placebo-controlled trial.[7]
-
Treatment Arm: Oral this compound + stable corticosteroid therapy.
-
Control Arm: Placebo + stable corticosteroid therapy.
-
-
Treatment Duration: ≥12 months (Phase 2); 18 months (Phase 3).[6][17]
-
Primary and Secondary Endpoints:
-
Phase 2 (Primary: Histology): Change from baseline in muscle histology. Muscle biopsies (e.g., from biceps brachii) are collected at the start and end of treatment to evaluate the fraction of muscle vs. fibrotic tissue, necrosis, and fatty replacement.[17][18]
-
Phase 3 (Primary: Function): Change from baseline in the time to perform a functional task, such as the four-stair climb.[1][11]
-
Key Secondary Endpoints: North Star Ambulatory Assessment (NSAA), time-to-rise, 6-minute walk test, and non-invasive measures of muscle health like MRI to assess fat fraction in leg muscles (e.g., vastus lateralis).[1][11]
-
-
Safety Monitoring: Regular monitoring of adverse events, with particular attention to known side effects like thrombocytopenia and hypertriglyceridemia, managed via dose adjustments.[11]
Conclusion
This compound represents a significant advancement in the treatment of Duchenne Muscular Dystrophy, acting through a multi-targeted, epigenetic mechanism of action.[3][5] By inhibiting the aberrant overactivity of HDACs in dystrophic muscle, it promotes a pro-regenerative environment that enhances the differentiation of muscle stem cells, reduces the fibro-adipogenic replacement of muscle tissue, and dampens chronic inflammation.[1][2][4] Robust preclinical data and statistically significant clinical trial results demonstrate its ability to slow functional decline and improve muscle histology.[1][11][17] As the first non-steroidal, mutation-agnostic drug approved for DMD, this compound provides a foundational therapy that addresses the downstream pathological cascade, offering a valuable treatment option for a broad range of patients.[3]
References
- 1. neurologylive.com [neurologylive.com]
- 2. worldduchenne.org [worldduchenne.org]
- 3. Frontiers | Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. musculardystrophyuk.org [musculardystrophyuk.org]
- 7. duchenneuk.org [duchenneuk.org]
- 8. scilit.com [scilit.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Treatment stimulates growth and regeneration of injured adult skeletal muscle | EurekAlert! [eurekalert.org]
- 11. Promising Phase 3 Data on DMD Hopeful this compound [medscape.com]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical studies in the mdx mouse model of duchenne muscular dystrophy with the histone deacetylase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Histological effects of this compound in boys with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. publires.unicatt.it [publires.unicatt.it]
- 19. itftherapeutics.com [itftherapeutics.com]
- 20. researchgate.net [researchgate.net]
The Pharmacodynamics of Givinostat in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Givinostat (ITF2357), a potent histone deacetylase (HDAC) inhibitor. The following sections detail its mechanism of action, key experimental findings in various disease models, and the methodologies employed in these pivotal preclinical studies.
Core Mechanism of Action
This compound is a pan-HDAC inhibitor that modulates gene expression by preventing the removal of acetyl groups from histones and other proteins.[1][2] This inhibition leads to a more open chromatin structure, allowing for the transcription of genes that are often silenced in pathological states.[1] In preclinical models of Duchenne Muscular Dystrophy (DMD), this mechanism has been shown to counteract the downstream effects of dystrophin deficiency, which include both mechanical instability of muscle cells and epigenetic dysregulation leading to hyperactive HDACs.[3][4] This results in reduced inflammation, fibrosis, and fatty tissue deposition, while promoting muscle regeneration.[5] In the context of Polycythemia Vera (PV), this compound's HDAC inhibition downregulates JAK2/STAT5 signaling, which is constitutively active in this myeloproliferative neoplasm, and selectively induces apoptosis in malignant cells.
Preclinical Efficacy in Duchenne Muscular Dystrophy (DMD)
The primary preclinical model for studying this compound's efficacy in DMD is the mdx mouse, which, like DMD patients, lacks functional dystrophin.[6] Numerous studies have demonstrated the beneficial effects of this compound in this model.
Summary of Quantitative Preclinical Data in the mdx Mouse Model
| Parameter | This compound Dosage | Treatment Duration | Key Findings | Reference |
| Functional Recovery | 5-10 mg/kg/day | 3.5 months | Overall improvement in endurance performance in treadmill tests. | [6][7][8] |
| Muscle Histology | 5-10 mg/kg/day | 3.5 months | Increased cross-sectional area of myofibers. | [6][7][8] |
| 5-10 mg/kg/day | 3.5 months | Reduced fibrotic scars and fatty infiltration. | [6][7][8] | |
| Not specified | Not specified | Significant reduction of fibrosis by up to 30%-40% compared to healthy controls. | [9][10] | |
| Inflammation | 5-10 mg/kg/day | 3.5 months | Reduced inflammatory infiltrate in muscles. | [6][7][8] |
| Not specified | Not specified | Significantly reduced myeloperoxidase (MPO) activity in muscles. | [9][10] | |
| Muscle Strength | Dose-dependent | 15 weeks | Increased maximal normalized strength to levels comparable to healthy mice. | [11] |
Experimental Protocols: mdx Mouse Studies
Animal Model: Male mdx mice are the most commonly used model for preclinical evaluation of DMD therapies.[6] Studies often commence when the mice are around 1.5 months old.[6][7][8]
Drug Administration: this compound is typically administered orally on a daily basis, with doses ranging from 1 to 10 mg/kg/day.[6] A vehicle control is used for the control group.[6]
Functional Assessment: Endurance and muscle strength are assessed using standardized tests. The treadmill test is a common method for evaluating overall endurance.[6][7][8] Grip strength tests are employed to measure maximal normalized strength.[11]
Histological Analysis: Following the treatment period, muscle tissue (e.g., tibialis anterior, gastrocnemius) is harvested for histological examination.
-
Masson's Trichrome Staining: Used to visualize and quantify collagen deposition as an indicator of fibrosis.[8]
-
Oil Red O Staining: Employed to detect and measure the extent of fatty infiltration within the muscle tissue.[8]
-
Hematoxylin and Eosin (H&E) Staining: Utilized to assess overall muscle morphology, including myofiber size (cross-sectional area) and the presence of inflammatory infiltrates.[8]
Immunohistochemistry: This technique is used to identify specific cell types and proteins within the muscle tissue. For example, staining for Myosin Heavy Chain (MyHC) can be used to assess myotube size in in vitro studies with human skeletal myoblasts.[8]
Preclinical Efficacy in Polycythemia Vera (PV)
This compound has also been investigated in preclinical models of PV, a myeloproliferative neoplasm characterized by a mutation in the JAK2 gene (JAK2V617F).
Summary of Quantitative Preclinical Data in PV Models
| Parameter | This compound Concentration | Cell Line/Model | Key Findings | Reference |
| Apoptosis Induction | Low concentrations | JAK2V617F+ MPN cell lines | Selectively induced apoptosis. | [12] |
| Signaling Pathway Inhibition | Not specified | JAK2V617F+ MPN cell lines | Downregulated JAK2 and STAT5 phosphorylation, reducing JAK2/STAT5 signaling. | [12] |
Experimental Protocols: PV Studies
Cell Lines: Preclinical studies in PV often utilize human cell lines that harbor the JAK2V617F mutation to mimic the genetic basis of the disease.
In Vitro Assays:
-
Apoptosis Assays: Techniques such as flow cytometry with Annexin V and propidium iodide staining are used to quantify the percentage of apoptotic cells following treatment with this compound.
-
Western Blotting: This method is employed to measure the levels of key proteins in the JAK/STAT signaling pathway, such as phosphorylated JAK2 and STAT5, to determine the effect of this compound on their activation.
Visualizing the Pharmacodynamics of this compound
Signaling Pathway Diagrams
Caption: this compound's Mechanism in DMD.
Caption: this compound's Mechanism in PV.
Experimental Workflow Diagram
Caption: Preclinical Experimental Workflow.
References
- 1. neurologylive.com [neurologylive.com]
- 2. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 3. parentproject.it [parentproject.it]
- 4. parentprojectmd.org [parentprojectmd.org]
- 5. youtube.com [youtube.com]
- 6. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical studies in the mdx mouse model of duchenne muscular dystrophy with the histone deacetylase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
- 10. Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The pan HDAC inhibitor this compound improves muscle function and histological parameters in two Duchenne muscular dystrophy murine models expressing different haplotypes of the LTBP4 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: Givinostat In Vitro Assay for Myoblast Differentiation
Topic: Givinostat In Vitro Assay Protocol for Myoblast Differentiation Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (Duvyzat™) is a pan-histone deacetylase (HDAC) inhibitor that has shown therapeutic potential for genetic muscle disorders such as Duchenne muscular dystrophy (DMD).[1][2] In dystrophic muscle, HDACs are often overactive, leading to the repression of genes essential for muscle regeneration, prolonged inflammation, and the promotion of fibrosis.[3][4][5] this compound counteracts this by inhibiting HDAC activity, which relaxes chromatin structure and allows for the transcription of key myogenic genes.[1][3] This mechanism enhances myoblast differentiation and fusion into myotubes, reduces inflammation, and decreases fibrosis, ultimately aiming to slow disease progression.[2][6][7]
These application notes provide a detailed protocol for assessing the pro-myogenic effects of this compound on myoblast differentiation in an in vitro setting using the C2C12 mouse myoblast cell line, a standard model for studying myogenesis.
This compound's Mechanism of Action in Myogenesis
In healthy muscle repair, a balance of histone acetylation and deacetylation regulates gene expression. In pathological conditions like DMD, HDACs are constitutively active, leading to hypoacetylation of histones and repression of genes needed for muscle repair.[3] this compound, by inhibiting class I and II HDACs, restores a more open chromatin state (euchromatin).[3] This allows critical myogenic regulatory factors (MRFs) such as MyoD and Myogenin to access DNA and activate the transcription of genes that drive the differentiation of myoblasts and their fusion into multinucleated myotubes.[3][8]
Experimental Workflow
The following workflow outlines the key stages for evaluating this compound's effect on myoblast differentiation, from cell culture to quantitative analysis.
Detailed Experimental Protocols
Protocol 1: C2C12 Myoblast Culture and Differentiation
-
Cell Culture Maintenance (Growth Phase):
-
Culture C2C12 myoblasts in Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 70-80% confluency to prevent spontaneous differentiation. Do not allow cells to become fully confluent.
-
-
Seeding for Differentiation Assay:
-
Coat cell culture plates or coverslips with a suitable extracellular matrix protein (e.g., 0.1% gelatin or laminin) to promote adhesion.
-
Trypsinize and count the C2C12 cells.
-
Seed cells at a density of 2.5 x 10⁴ cells/cm² in Growth Medium.
-
Allow cells to adhere and proliferate for 24 hours or until they reach ~80-90% confluency.
-
-
Induction of Differentiation:
-
Aspirate the Growth Medium.
-
Wash the cells once with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin. This reduction in serum concentration induces myoblasts to exit the cell cycle and begin differentiation.
-
Protocol 2: this compound Treatment
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in Dimethyl Sulfoxide (DMSO).
-
Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the this compound stock solution in Differentiation Medium to achieve the desired final concentrations. A concentration of 150 nM has been shown to be effective for increasing myotube size in human skeletal myoblasts.[9] A concentration range (e.g., 50 nM, 100 nM, 150 nM, 200 nM) is recommended to determine a dose-response relationship.
-
Prepare a vehicle control using Differentiation Medium containing the same final concentration of DMSO as the highest this compound dose (typically ≤ 0.1%).
-
-
Treatment Application:
-
Add the prepared this compound working solutions and the vehicle control to the cells immediately after switching to Differentiation Medium.
-
Incubate the cells for 48 to 72 hours to allow for myotube formation.
-
Protocol 3: Immunofluorescence Staining for Myosin Heavy Chain (MHC)
This protocol is adapted from standard immunofluorescence procedures.[10][11][12]
-
Fixation:
-
After the incubation period, gently wash the cells twice with PBS.
-
Fix the cells by adding 4% Paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular antigens.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer (e.g., 5% Goat Serum and 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against Myosin Heavy Chain (MHC), such as clone MF-20, in Blocking Buffer according to the manufacturer's recommendation.
-
Incubate the cells with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute a species-appropriate fluorescently-conjugated secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 488 or 594) in Blocking Buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstain the nuclei by incubating with 4',6-diamidino-2-phenylindole (DAPI) solution (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Protocol 4: Image Acquisition and Quantification
-
Image Acquisition:
-
Acquire images using a fluorescence microscope. Capture multiple random fields of view per condition to ensure representative data.
-
Use separate channels for the MHC stain (to visualize myotubes) and the DAPI stain (to visualize nuclei).
-
-
Quantitative Analysis:
-
Fusion Index: This metric assesses the extent of myoblast fusion.[13][14]
-
Maturation Index: This provides insight into the development of larger, more mature myotubes.[14]
-
Formula: Maturation Index (%) = (Number of myotubes with ≥ 5 nuclei / Total number of myotubes) x 100.
-
-
Myotube Area: This measures the overall size of the differentiated myotubes.
-
Using image analysis software (e.g., ImageJ/Fiji), threshold the MHC-positive signal to create a binary mask.
-
Measure the total area of the mask and normalize it to the total number of nuclei in the field of view to account for any differences in cell density.
-
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between the vehicle control and this compound-treated groups.
Table 1: Effect of this compound on Myoblast Fusion Index
| Treatment | Concentration | Fusion Index (%) (Mean ± SD) |
|---|---|---|
| Vehicle Control | 0.1% DMSO | Value |
| This compound | 50 nM | Value |
| This compound | 100 nM | Value |
| this compound | 150 nM | Value |
Table 2: Effect of this compound on Myotube Maturation Index
| Treatment | Concentration | Maturation Index (%) (Mean ± SD) |
|---|---|---|
| Vehicle Control | 0.1% DMSO | Value |
| This compound | 50 nM | Value |
| This compound | 100 nM | Value |
| this compound | 150 nM | Value |
Table 3: Effect of this compound on Myotube Area
| Treatment | Concentration | Average Myotube Area (µm²/Nucleus) (Mean ± SD) |
|---|---|---|
| Vehicle Control | 0.1% DMSO | Value |
| This compound | 50 nM | Value |
| This compound | 100 nM | Value |
| this compound | 150 nM | Value |
References
- 1. neurologylive.com [neurologylive.com]
- 2. This compound | Description, Mechanism of Action, Side Effects, & Facts | Britannica [britannica.com]
- 3. researchgate.net [researchgate.net]
- 4. Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worldduchenne.org [worldduchenne.org]
- 6. google.com [google.com]
- 7. musculardystrophynews.com [musculardystrophynews.com]
- 8. HDAC11 Inhibits Myoblast Differentiation through Repression of MyoD-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Immunofluorescence analysis of myogenic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunofluorescence Labeling of Skeletal Muscle in Development, Regeneration, and Disease | Springer Nature Experiments [experiments.springernature.com]
- 13. tandfonline.com [tandfonline.com]
- 14. libna.mntl.illinois.edu [libna.mntl.illinois.edu]
- 15. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Givinostat in Primary Muscle Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Givinostat is a potent, orally bioavailable inhibitor of histone deacetylases (HDACs) that has demonstrated significant therapeutic potential in the context of muscular dystrophies, particularly Duchenne muscular dystrophy (DMD).[1][2][3][4][5] By inhibiting HDAC activity, this compound modulates gene expression to promote muscle regeneration, reduce inflammation and fibrosis, and ultimately improve muscle function.[1][2][4][6] In DMD, the absence of functional dystrophin leads to chronic muscle damage, inflammation, and the replacement of muscle tissue with fibrotic and adipose tissue.[1][2] this compound addresses these downstream pathological consequences by targeting the epigenetic regulation of gene expression.[1][2] These application notes provide a comprehensive guide for utilizing this compound in primary muscle cell culture to investigate its effects on myogenesis and to determine its optimal concentration for specific experimental needs.
Mechanism of Action
This compound is a pan-HDAC inhibitor, meaning it targets multiple HDAC enzymes.[6] In muscle cells, HDACs play a crucial role in regulating the acetylation of histones and other proteins, thereby controlling gene expression.[3] In pathological conditions like DMD, HDACs are often hyperactive, leading to the repression of genes essential for muscle differentiation and regeneration.[1][2] this compound reverses this hyperacetylation, leading to a more open chromatin structure that allows for the transcription of key myogenic regulatory factors.[1][2][4] This ultimately promotes the differentiation of myoblasts into multinucleated myotubes, the fundamental units of muscle tissue.[1][7]
Table 1: Summary of Preclinical and In Vitro Data for this compound
| Parameter | Model System | This compound Concentration/Dose | Key Findings | Reference |
| Myotube Formation | Primary human skeletal myoblasts | 80 - 200 nmol/L | Promoted the formation of larger, multinucleated myotubes positive for myosin-heavy chain (MyHC). | [7] |
| Fibrosis Reduction | mdx mice | 10 and 37.5 mg/kg | Significantly reduced fibrosis in gastrocnemius muscle by about 30%. | [8] |
| Inflammation Reduction | mdx mice | Not specified | Decreased inflammatory infiltrates. | [6] |
| Muscle Regeneration | mdx mice | Not specified | Increased the cross-sectional area of myofibers. | [6] |
| Myogenic Differentiation | Human DMD primary myoblasts | Not specified | Increased myoblast differentiation. | [6] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Primary Myoblast Differentiation
This protocol describes a dose-response experiment to determine the optimal concentration of this compound for promoting the differentiation of primary myoblasts into myotubes.
Materials:
-
Primary human or murine myoblasts
-
Growth Medium (GM): Ham’s F-10 medium supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and basic fibroblast growth factor (bFGF).
-
Differentiation Medium (DM): DMEM high glucose supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Solution: 0.1% Triton X-100 in PBS
-
Blocking Solution: 5% goat serum in PBS
-
Primary antibody: Anti-Myosin Heavy Chain (MyHC)
-
Secondary antibody: Fluorescently labeled anti-mouse/rabbit IgG
-
DAPI (4′,6-diamidino-2-phenylindole)
-
96-well cell culture plates
-
Microscope with fluorescence imaging capabilities
Procedure:
-
Cell Seeding:
-
Culture primary myoblasts in Growth Medium until they reach 70-80% confluency.
-
Trypsinize and seed the myoblasts into a 96-well plate at a density that will allow for differentiation without overcrowding.
-
-
Initiation of Differentiation and this compound Treatment:
-
Once the cells have adhered and reached the desired confluency for differentiation (typically 80-90%), aspirate the Growth Medium.
-
Wash the cells once with PBS.
-
Add Differentiation Medium to the cells.
-
Prepare a serial dilution of this compound in Differentiation Medium. Based on published data, a starting range of 10 nM to 500 nM is recommended.[7] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add the this compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the cells for 48-72 hours in the Differentiation Medium containing this compound. The optimal duration may vary depending on the specific primary cell line.
-
-
Immunostaining for Myosin Heavy Chain (MyHC):
-
After the incubation period, aspirate the medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% goat serum for 1 hour.
-
Incubate with the primary anti-MyHC antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify myotube formation by calculating the fusion index: (Number of nuclei in myotubes / Total number of nuclei) x 100. A myotube is typically defined as a cell containing three or more nuclei.
-
Measure myotube diameter as another indicator of differentiation.
-
Protocol 2: HDAC Inhibition Assay in Primary Muscle Cells
This protocol provides a general method to assess the HDAC inhibitory activity of this compound in a primary muscle cell culture context.
Materials:
-
Primary myoblasts or myotubes
-
This compound
-
Cell lysis buffer
-
HDAC activity assay kit (colorimetric or fluorometric)
-
Protein quantification assay (e.g., BCA assay)
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Culture primary myoblasts or differentiated myotubes.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a defined period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them using a suitable cell lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay or a similar method.
-
-
HDAC Activity Assay:
-
Follow the instructions provided with the commercial HDAC activity assay kit.
-
Typically, this involves incubating a known amount of cell lysate with a substrate that, when deacetylated by HDACs, produces a colorimetric or fluorescent signal.
-
Measure the signal using a microplate reader.
-
-
Data Analysis:
-
Normalize the HDAC activity to the total protein concentration for each sample.
-
Calculate the percentage of HDAC inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 (the concentration at which 50% of HDAC activity is inhibited).
-
Visualizations
Caption: this compound's mechanism of action in muscle cells.
Caption: Workflow for determining optimal this compound concentration.
References
- 1. Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | Description, Mechanism of Action, Side Effects, & Facts | Britannica [britannica.com]
- 5. parentprojectmd.org [parentprojectmd.org]
- 6. neurologylive.com [neurologylive.com]
- 7. researchgate.net [researchgate.net]
- 8. The pan HDAC inhibitor this compound improves muscle function and histological parameters in two Duchenne muscular dystrophy murine models expressing different haplotypes of the LTBP4 gene - PMC [pmc.ncbi.nlm.nih.gov]
Givinostat Administration in mdx Mouse Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and efficacy of Givinostat in the mdx mouse model of Duchenne muscular dystrophy (DMD). The included protocols are based on established preclinical studies and are intended to guide researchers in designing and executing their own experiments.
Introduction to this compound
This compound is a potent, orally bioavailable histone deacetylase (HDAC) inhibitor.[1][2] In the context of Duchenne muscular dystrophy, HDACs are hyperactive and contribute to the disease pathology.[2][3] By inhibiting HDACs, this compound has demonstrated a multi-targeted approach to addressing the pathological cascade of DMD. Its mechanism of action involves increasing histone acetylation, which leads to changes in gene expression that promote muscle regeneration, reduce inflammation, and decrease fibrosis and fatty infiltration in muscle tissue.[1][2][4] Preclinical studies in the mdx mouse model, a widely used animal model for DMD, have shown promising results, paving the way for clinical trials in humans.[5][6][7]
Signaling Pathway of this compound in DMD
This compound's primary mechanism of action is the inhibition of histone deacetylases (HDACs). In dystrophic muscle, increased HDAC activity leads to the deacetylation of histones, resulting in a condensed chromatin structure that represses the transcription of genes involved in muscle regeneration. By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to a more open chromatin structure and allowing for the transcription of key myogenic regulatory factors. This, in turn, helps to counteract the pathological processes in DMD by reducing inflammation and fibrosis, and promoting muscle repair.
References
- 1. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
- 3. unicamillus.iris.cineca.it [unicamillus.iris.cineca.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. parentproject.it [parentproject.it]
- 7. neurologylive.com [neurologylive.com]
Application Note: Preparation of Givinostat Oral Suspension for In Vivo Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction Givinostat (ITF2357) is a potent, orally bioavailable inhibitor of histone deacetylases (HDACs), targeting both Class I and Class II HDACs.[1] It is under investigation for various conditions, notably Duchenne Muscular Dystrophy (DMD), where it has shown potential to reduce inflammation, necrosis, and fibrosis while promoting muscle regeneration.[2][3][4] A significant challenge for in vivo studies is this compound's poor aqueous solubility, necessitating its formulation as a stable oral suspension for reliable and consistent dosing.[5] This document provides detailed protocols for the preparation and administration of a this compound oral suspension, primarily based on methodologies used in published preclinical studies.[6]
Mechanism of Action in Duchenne Muscular Dystrophy (DMD)
In DMD, the absence of functional dystrophin protein leads to chronic muscle damage, inflammation, and the progressive replacement of muscle with fibrotic and fatty tissue. This pathological cascade involves the hyperactivity of HDACs. This compound intervenes by inhibiting these enzymes, which helps to restore a more favorable gene expression profile, ultimately reducing inflammation and fibrosis and enhancing muscle regeneration.[2][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
- 3. Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical studies in the mdx mouse model of duchenne muscular dystrophy with the histone deacetylase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TWI727983B - Physically and chemically stable oral suspensions of this compound, and use and preparation method thereof - Google Patents [patents.google.com]
- 6. The pan HDAC inhibitor this compound improves muscle function and histological parameters in two Duchenne muscular dystrophy murine models expressing different haplotypes of the LTBP4 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. parentproject.it [parentproject.it]
Application Notes and Protocols: Detection of Histone Acetylation Following Givinostat Treatment by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Givinostat is a potent histone deacetylase (HDAC) inhibitor that has demonstrated therapeutic potential in various diseases, including Duchenne muscular dystrophy (DMD) and certain cancers.[1][2][3] Its mechanism of action involves the inhibition of HDAC enzymes, leading to the hyperacetylation of histones.[1][3][4][5] This epigenetic modification results in a more relaxed chromatin structure, allowing for increased transcription of specific genes.[3][4][5] Western blotting is a fundamental technique used to detect and quantify changes in histone acetylation levels, providing a direct measure of this compound's activity within cells. These application notes provide a detailed protocol for performing Western blot analysis to assess histone acetylation after this compound treatment.
Signaling Pathway of this compound-Induced Histone Acetylation
This compound functions by directly inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine residues on the N-terminal tails of histone proteins.[3][4] This deacetylation process leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.[4] By blocking HDACs, this compound prevents the removal of acetyl groups, leading to an accumulation of acetylated histones (hyperacetylation).[3][5] This increased acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and the negatively charged DNA backbone.[4] Consequently, the chromatin structure becomes more open or "relaxed," facilitating the binding of transcription factors and RNA polymerase to DNA, thereby promoting gene expression.[4][5]
Caption: this compound inhibits HDACs, leading to histone hyperacetylation and transcriptional activation.
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate or flask to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: When cells reach the desired confluency (typically 70-80%), replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Treatment times can range from 16 to 48 hours, depending on the cell type and experimental goals.[6]
-
Cell Harvesting: After the treatment period, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization. Centrifuge the cell suspension to obtain a cell pellet.
II. Histone Extraction (Acid Extraction Method)
This protocol is adapted from established methods for histone extraction.[7][8][9]
-
Cell Lysis: Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v) and protease inhibitors). Incubate on ice for 10 minutes with gentle mixing to lyse the cell membrane.
-
Nuclei Isolation: Centrifuge the lysate at 6,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Nuclei Wash: Wash the nuclear pellet with TEB and centrifuge again under the same conditions.
-
Acid Extraction: Resuspend the washed nuclei pellet in 0.2 N hydrochloric acid (HCl) or 0.4 N sulfuric acid. Incubate overnight at 4°C with rotation to extract the histones.
-
Histone Precipitation: Centrifuge at 6,500 x g for 10 minutes at 4°C. Carefully collect the supernatant containing the histones.
-
Neutralization: Neutralize the acidic histone extract with 2 M NaOH.[7]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay compatible with acidic solutions, such as the Bradford assay.
III. Western Blotting
-
Sample Preparation: Mix the histone extracts with Laemmli sample buffer and heat at 70-95°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (typically 10-20 µg) per lane onto a 10-15% SDS-polyacrylamide gel.[10][11] Also, load a pre-stained protein ladder to monitor the separation.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12][13] A wet transfer at 80-100V for 1.5-2.5 hours is recommended for small proteins like histones.[11]
-
Membrane Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: After further washing steps with TBST, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a total histone protein (e.g., total Histone H3).
Experimental Workflow
Caption: Workflow for Western blot analysis of histone acetylation after this compound treatment.
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes for Western blot analysis of histone acetylation following this compound treatment.
Table 1: Recommended Reagents and Antibodies
| Reagent/Antibody | Supplier Example | Catalog # Example | Recommended Dilution |
| Anti-acetyl-Histone H3 (Lys9/Lys14) | Cell Signaling Technology | #9677 | 1:1000 |
| Anti-acetyl-Histone H3 | Merck Millipore | #06-599 | 1:1500[15] |
| Anti-acetyl-Histone H4 | Merck Millipore | #06-598 | 1:1500[15] |
| Anti-Histone H3 (for loading control) | Abcam | ab1791 | 1:5000 |
| Goat Anti-Rabbit IgG (H+L), HRP conjugate | Thermo Fisher Scientific | 31460 | 1:5000 - 1:20,000 |
Table 2: Summary of this compound Treatment Conditions and Observed Effects on Histone Acetylation
| Cell Line/Model | This compound Concentration | Treatment Duration | Key Findings | Reference |
| Melanoma Cell Lines (SK-MEL-28, A375) | 2 µM, 5 µM | 16 and 48 hours | Marked increase in acetylated H3 and H4 levels. | [6] |
| Hepatic Stellate Cells (JS-1) | 250 nmol/L | 24 and 48 hours | Upregulation of acetylation of non-histone proteins (SOD2, NF-κB p65). | [16] |
| Human Leukemia Cells (SUP-B15) | 0.25 µM | 24, 48, and 72 hours | This compound induced apoptosis, with associated changes in protein expression. | [17] |
| Duchenne Muscular Dystrophy Mouse Model (mdx) | 5, 10, 25, 37.5 mg/kg (single oral dose) | 0.5 - 6 hours (PK study) | Dose-dependent improvement in muscle function and morphology. | [18] |
| CCl4-induced Liver Fibrosis Mouse Model | 10 mg/kg/day (i.p.) | 6 weeks | Ameliorated liver injury and fibrosis. | [19] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Insufficient protein loading. | Increase the amount of protein loaded per lane (20 µg or more).[10] |
| Inefficient protein transfer. | Optimize transfer conditions (time, voltage). Use a smaller pore size membrane (0.2 µm) for small proteins like histones. | |
| Primary antibody not effective. | Use a validated antibody for Western blotting of histone modifications.[20] Check the recommended dilution. | |
| High Background | Insufficient blocking. | Increase blocking time to 1-2 hours or try a different blocking agent (e.g., 5% BSA). |
| Primary antibody concentration too high. | Decrease the primary antibody concentration. | |
| Insufficient washing. | Increase the number and duration of washing steps. | |
| Diffuse or Smeared Bands | Poor sample preparation. | Ensure complete solubilization of proteins in sample buffer. Consider sonication after adding sample buffer.[21] |
| Gel issues. | Use precast gels for better consistency.[11] Ensure the gel has properly polymerized. |
Conclusion
This document provides a comprehensive guide for the detection and semi-quantification of histone acetylation changes induced by this compound using Western blotting. By following these detailed protocols and utilizing the provided troubleshooting tips, researchers can reliably assess the pharmacodynamic effects of this compound and other HDAC inhibitors on their targets in various cellular and preclinical models. The successful implementation of this technique is crucial for advancing our understanding of the therapeutic mechanisms of this compound and for the development of novel epigenetic drugs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | Description, Mechanism of Action, Side Effects, & Facts | Britannica [britannica.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. boa.unimib.it [boa.unimib.it]
- 5. Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Histone Deacetylase Inhibitor ITF2357 (this compound) Targets Oncogenic BRAF in Melanoma Cells and Promotes a Switch from Pro-Survival Autophagy to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone extraction for western blot analysis [bio-protocol.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Histone extraction, Western blot analysis and quantification [bio-protocol.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
- 13. researchgate.net [researchgate.net]
- 14. Histone western blot protocol | Abcam [abcam.com]
- 15. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibition of hepatic stellate cell proliferation and protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, a type II histone deacetylase inhibitor, induces potent caspase-dependent apoptosis in human lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The pan HDAC inhibitor this compound improves muscle function and histological parameters in two Duchenne muscular dystrophy murine models expressing different haplotypes of the LTBP4 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histone deacetylase inhibitor this compound alleviates liver fibrosis by regulating hepatic stellate cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biocompare.com [biocompare.com]
- 21. Histone Modification [labome.com]
Application Notes and Protocols: Immunohistochemical Analysis of Fibrosis Markers in Givinostat-Treated Muscle Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the assessment of fibrosis markers in muscle tissue following treatment with Givinostat. This document includes an overview of this compound's mechanism of action, detailed protocols for the IHC staining of key fibrotic markers, and a summary of expected quantitative changes based on available clinical and preclinical data.
Introduction to this compound and its Anti-Fibrotic Effects
This compound is a pan-histone deacetylase (HDAC) inhibitor that has shown promise in reducing inflammation, necrosis, and fibrosis in muscle tissue.[1][2][3] By inhibiting HDACs, this compound modulates gene expression to promote muscle regeneration and reduce the pathological accumulation of extracellular matrix proteins that leads to fibrosis.[4][5] Its therapeutic potential has been investigated in neuromuscular disorders such as Duchenne muscular dystrophy (DMD) and Becker muscular dystrophy (BMD).[2][5][6][7] Preclinical studies in the mdx mouse model of DMD have demonstrated that this compound significantly reduces muscle fibrosis.[1][3][8] The anti-fibrotic activity of this compound is, in part, attributed to its modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of fibrosis.[1][9]
Quantitative Data on Histological Changes with this compound Treatment
A key clinical study by Bettica et al. (2016) evaluated the histological effects of this compound in ambulant boys with Duchenne muscular dystrophy. Muscle biopsies taken before and after 12 months of treatment showed significant changes in tissue composition. The quantitative data from this study is summarized below.
| Histological Parameter | Mean Change from Baseline | p-value | Reference |
| Muscle Tissue Fraction | +7.7% | <0.05 | [2][6] |
| Total Fibrotic Tissue | -10.5% | <0.05 | [2][6] |
| Necrotic Tissue | -1.5% | <0.05 | [2][6] |
| Fatty Replacement | -2.9% | <0.05 | [2][6] |
Table 1: Summary of quantitative histological changes in muscle biopsies from DMD patients treated with this compound for 12 months.
While this study demonstrated a significant reduction in total fibrotic tissue, it did not provide a quantitative breakdown of individual fibrosis markers such as collagen subtypes or α-SMA. However, based on preclinical data and the known mechanisms of muscle fibrosis, a reduction in the expression of Collagen I, Collagen III, and α-SMA would be expected to contribute to the observed decrease in total fibrosis.
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action in Muscle Fibrosis
Caption: this compound inhibits HDACs, which in turn modulates the pro-fibrotic TGF-β signaling pathway, leading to reduced myofibroblast differentiation and extracellular matrix deposition.
Immunohistochemistry Experimental Workflow
Caption: A stepwise workflow for the immunohistochemical analysis of fibrosis markers in muscle tissue.
Experimental Protocols
The following are generalized protocols for the immunohistochemical staining of key fibrosis markers in formalin-fixed, paraffin-embedded (FFPE) muscle tissue. Note: Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for specific antibodies and tissue samples.
I. Tissue Preparation and Pre-treatment
-
Sectioning: Cut FFPE muscle tissue blocks into 4-5 µm thick sections and mount on positively charged slides.
-
Deparaffinization and Rehydration:
-
Incubate slides in Xylene: 2 changes for 5 minutes each.
-
Incubate in 100% Ethanol: 2 changes for 3 minutes each.
-
Incubate in 95% Ethanol: 1 change for 3 minutes.
-
Incubate in 70% Ethanol: 1 change for 3 minutes.
-
Rinse in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
For Collagen I, Collagen III, and α-SMA: Heat-Induced Epitope Retrieval (HIER) is recommended. Immerse slides in a pre-heated solution of 10 mM Sodium Citrate buffer (pH 6.0) and maintain at 95-100°C for 20-30 minutes. Allow slides to cool in the buffer for 20 minutes at room temperature.
-
For TGF-β: Enzymatic antigen retrieval may be required. Incubate sections with Proteinase K (20 µg/mL) for 10-15 minutes at 37°C. Rinse thoroughly with PBS. Note: The optimal antigen retrieval method for TGF-β can be antibody-dependent and may require optimization.
-
-
Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (Phosphate Buffered Saline).
-
Incubate with a blocking serum (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.
-
II. Immunohistochemical Staining
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer at the manufacturer's recommended concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
Recommended Primary Antibodies:
-
Anti-Collagen I
-
Anti-Collagen III
-
Anti-alpha-Smooth Muscle Actin (α-SMA)
-
Anti-Transforming Growth Factor-beta (TGF-β)
-
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse, depending on the primary antibody host) for 30-60 minutes at room temperature.
-
-
Detection:
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Develop the signal with a chromogen solution such as 3,3'-Diaminobenzidine (DAB) until the desired stain intensity is reached.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with Hematoxylin to visualize cell nuclei.
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
III. Image Acquisition and Quantitative Analysis
-
Image Acquisition:
-
Capture high-resolution images of the stained muscle sections using a bright-field microscope equipped with a digital camera.
-
Ensure consistent lighting and magnification across all samples.
-
-
Quantitative Analysis:
-
Utilize image analysis software (e.g., ImageJ/Fiji) to quantify the stained area for each fibrosis marker.
-
A common method involves color deconvolution to separate the DAB stain from the hematoxylin counterstain.
-
The area of positive staining can be expressed as a percentage of the total tissue area.
-
Logical Relationship of Experimental Stages
Caption: The logical progression from sample preparation to data analysis in the immunohistochemical assessment of muscle fibrosis.
Conclusion
Immunohistochemistry is a powerful technique for evaluating the anti-fibrotic effects of this compound on muscle tissue. By following standardized protocols and employing quantitative image analysis, researchers can obtain robust data on changes in key fibrosis markers. The provided application notes and protocols serve as a detailed guide for scientists and drug development professionals in this area of research. While clinical data has confirmed a reduction in total fibrosis, further studies quantifying the specific changes in markers like Collagen I, Collagen III, and α-SMA will provide deeper insights into this compound's mechanism of action in human muscle.
References
- 1. defeatduchenne.ca [defeatduchenne.ca]
- 2. Histological effects of this compound in boys with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound for Becker muscular dystrophy: A randomized, placebo-controlled, double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histological effects of this compound in boys with Duchenne muscular dystrophy [air.unimi.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. mdaconference.org [mdaconference.org]
Application Notes and Protocols: Givinostat Dose-Response Analysis in C2C12 Myoblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Givinostat is a potent histone deacetylase (HDAC) inhibitor that has shown promise in preclinical and clinical studies for the treatment of Duchenne muscular dystrophy (DMD).[1] By inhibiting HDACs, this compound modulates gene expression, leading to increased muscle regeneration, reduced inflammation, and decreased fibrosis.[1][2] The C2C12 myoblast cell line is a well-established in vitro model for studying myogenesis, the process of muscle cell formation. This document provides detailed protocols for analyzing the dose-response effects of this compound on C2C12 myoblast proliferation, differentiation, and the underlying signaling pathways.
Key Concepts of this compound's Mechanism of Action
This compound is a pan-HDAC inhibitor, meaning it targets multiple HDAC enzymes. In the context of myogenesis, HDACs play a crucial role in regulating the expression of key myogenic regulatory factors (MRFs) such as MyoD and myogenin. By inhibiting HDACs, this compound promotes the acetylation of histones, leading to a more open chromatin structure and enhanced transcription of genes that drive myoblast differentiation into myotubes.[1]
Experimental Protocols
C2C12 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing and maintaining the C2C12 myoblast cell line.
-
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium (GM): Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Culture C2C12 myoblasts in GM in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 70-80% confluency.
-
To subculture, wash the cells with PBS, add Trypsin-EDTA, and incubate for 2-3 minutes to detach the cells.
-
Neutralize the trypsin with GM and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh GM and seed into new culture vessels.
-
This compound Dose-Response Treatment
This protocol describes how to treat C2C12 myoblasts with varying concentrations of this compound.
-
Materials:
-
This compound (stock solution in DMSO)
-
C2C12 cells cultured as described above
-
Growth Medium (GM) or Differentiation Medium (DM)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in the appropriate medium (GM for proliferation assays, DM for differentiation assays) to achieve the desired final concentrations. A suggested starting dose range, based on preliminary studies in human myoblasts, is 80 nM to 200 nM.[3] A broader range (e.g., 10 nM - 1000 nM) can be used for initial dose-finding studies.
-
Add the this compound-containing medium to the cells. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound dose.
-
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on C2C12 myoblast viability.
-
Materials:
-
C2C12 cells seeded in a 96-well plate (5 x 10³ cells/well)
-
This compound at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed C2C12 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dose range of this compound in GM for 24-48 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Myotube Differentiation and Immunofluorescence Staining
This protocol assesses the effect of this compound on the differentiation of C2C12 myoblasts into myotubes.
-
Materials:
-
C2C12 cells seeded on coverslips in a 24-well plate
-
This compound at various concentrations in DM
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-Myosin Heavy Chain (MyHC)
-
Secondary antibody: fluorescently-labeled anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
-
-
Procedure:
-
Seed C2C12 cells on coverslips and grow to ~70% confluency.
-
Induce differentiation by replacing GM with DM containing various concentrations of this compound.
-
Incubate for 3-5 days, replacing the medium with fresh this compound-containing DM every 48 hours.
-
Fix the cells with 4% PFA, permeabilize, and block.
-
Incubate with the primary anti-MyHC antibody.
-
Wash and incubate with the fluorescently-labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify myotube formation by calculating the fusion index: (number of nuclei in myotubes / total number of nuclei) x 100.
-
Data Presentation
The following tables present illustrative data for the dose-response effects of this compound on C2C12 myoblasts.
Table 1: Effect of this compound on C2C12 Myoblast Viability (MTT Assay)
| This compound Concentration (nM) | Cell Viability (% of Control) ± SD |
| 0 (Vehicle) | 100 ± 5.2 |
| 10 | 98.7 ± 4.8 |
| 50 | 97.1 ± 5.5 |
| 100 | 95.3 ± 4.9 |
| 200 | 92.8 ± 6.1 |
| 500 | 85.4 ± 7.3 |
| 1000 | 78.2 ± 8.0 |
Table 2: Effect of this compound on C2C12 Myotube Formation (Fusion Index)
| This compound Concentration (nM) | Fusion Index (%) ± SD | Myotube Diameter (µm) ± SD |
| 0 (Vehicle) | 25.3 ± 3.1 | 10.2 ± 1.5 |
| 50 | 35.8 ± 4.2 | 12.8 ± 1.8 |
| 100 | 48.2 ± 5.5 | 15.6 ± 2.1 |
| 150 | 55.6 ± 6.1 | 18.3 ± 2.5 |
| 200 | 52.1 ± 5.8 | 17.5 ± 2.3 |
Visualizations
References
Troubleshooting & Optimization
Givinostat solubility and stability in cell culture media
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Givinostat in cell culture media. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a potent, orally bioavailable histone deacetylase (HDAC) inhibitor.[1][2] It targets both Class I and Class II HDAC enzymes, which are involved in the deacetylation of histone and non-histone proteins.[2][3] By inhibiting HDACs, this compound leads to an increase in protein acetylation, which in turn modulates gene expression, promoting cellular processes like differentiation and apoptosis, and reducing inflammation.[3][4][5] This mechanism of action is central to its therapeutic potential in various diseases, including Duchenne muscular dystrophy (DMD) and certain cancers.[2][3]
2. What is the solubility of this compound?
This compound is highly soluble in dimethyl sulfoxide (DMSO).[6] However, it is poorly soluble in aqueous solutions, including water and ethanol.[6] It is important to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.[6]
3. How should I prepare this compound stock solutions?
It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[7] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[7]
4. How do I prepare working solutions of this compound in cell culture media?
Due to its low aqueous solubility, direct dilution of a high-concentration DMSO stock solution into cell culture media can lead to precipitation. A serial dilution approach is recommended. First, dilute the DMSO stock solution to an intermediate concentration with DMSO. Then, add the intermediate dilution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing to ensure rapid mixing and minimize precipitation.[8] The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cellular toxicity.
Troubleshooting Guide
Issue: this compound precipitates out of solution when added to my cell culture medium.
Possible Causes and Solutions:
-
High Final Concentration: The desired final concentration of this compound in the cell culture medium may exceed its solubility limit in that specific medium.
-
Solution: Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2).
-
-
Incorrect Dilution Method: Adding a large volume of a highly concentrated DMSO stock directly to the aqueous medium can cause the compound to crash out of solution.
-
Solution: Follow the recommended serial dilution protocol described in FAQ #4. Pre-warming both the this compound stock solution and the cell culture medium to 37°C before mixing can also help improve solubility.
-
-
Low Temperature: Adding a cold stock solution to the cell culture medium can decrease the solubility of this compound.
-
Solution: Ensure both the this compound stock solution and the cell culture medium are warmed to 37°C before mixing.
-
-
Media Composition: Certain components in the cell culture medium, such as high concentrations of salts or proteins, may interact with this compound and reduce its solubility.
-
Solution: If precipitation persists, consider using a different cell culture medium or a serum-free formulation if compatible with your cell line. The presence of serum proteins can sometimes help to stabilize hydrophobic compounds in solution.
-
-
pH of the Medium: The solubility of this compound can be influenced by the pH of the aqueous solution.
-
Solution: Ensure your cell culture medium is properly buffered and the pH is stable. A patent for an oral suspension of this compound indicates that its stability is pH-dependent, with the least degradation observed at a pH of around 6.[9]
-
Issue: I am observing unexpected or inconsistent results in my cell-based assays.
Possible Causes and Solutions:
-
This compound Degradation: this compound may not be stable in the cell culture medium for the entire duration of your experiment. A patent document indicates that this compound in aqueous solution can degrade over time, with the rate of degradation being pH and temperature-dependent. For instance, at 40°C, a degradation of 0.5% to 6.3% was observed in various buffers over 6 days.[9]
-
Solution: For long-term experiments, it is advisable to refresh the this compound-containing medium periodically (e.g., every 24-48 hours) to maintain a consistent effective concentration.
-
-
Inaccurate Concentration due to Precipitation: If some of the this compound has precipitated, the actual concentration in solution will be lower than the intended concentration.
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Solution: Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, refer to the troubleshooting guide for precipitation.
-
-
Interaction with Plasticware: Hydrophobic compounds like this compound can sometimes adsorb to the surface of plastic culture vessels, reducing the effective concentration in the medium.
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Solution: While specific data for this compound is not available, this is a potential issue for hydrophobic compounds. Using low-binding plates may help mitigate this effect.
-
Quantitative Data Summary
| Parameter | Solvent/Medium | Value | Reference |
| Solubility | DMSO | 84 mg/mL (~199 mM) | [6] |
| Water | Insoluble | [6] | |
| Water (with warming) | ~2.5 mg/mL | [9] | |
| Stock Solution Stability | DMSO (-20°C) | 1 month | [7] |
| DMSO (-80°C) | 6 months | [7] | |
| Aqueous Stability | Water & Phosphate Buffers (pH 2-8) at 40°C for 6 days | 0.5% - 6.3% degradation | [9] |
| Metabolic Half-life (in vitro) | Rat Liver Microsomes | 92.87 minutes | [10][11][12] |
| Plasma Half-life (in vivo) | Human | ~6 hours | [13][14] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution in Cell Culture Medium
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Warm the this compound stock solution and the desired cell culture medium (e.g., DMEM, RPMI-1640) to 37°C.
-
Perform a serial dilution of the 10 mM stock solution in DMSO to create an intermediate stock (e.g., 1 mM).
-
Slowly add the required volume of the intermediate this compound stock solution dropwise to the pre-warmed cell culture medium while gently vortexing.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.1%.
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
Protocol 2: General Method for Assessing this compound Stability in Cell Culture Medium
This protocol provides a general framework. Specific parameters may need to be optimized for your experimental setup.
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Prepare a working solution of this compound in your cell culture medium of choice at the desired final concentration.
-
Incubate the this compound-containing medium under standard cell culture conditions (37°C, 5% CO2) in a cell-free culture vessel.
-
At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect aliquots of the medium.
-
Analyze the concentration of this compound in the collected aliquots using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][15]
-
Plot the concentration of this compound as a function of time to determine its stability and calculate its half-life in the cell culture medium.
Visualizations
Caption: this compound inhibits HDAC enzymes, leading to increased histone acetylation and altered gene expression.
Caption: Recommended workflow for preparing and using this compound in cell culture experiments.
References
- 1. boa.unimib.it [boa.unimib.it]
- 2. Frontiers | Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
- 3. This compound | Description, Mechanism of Action, Side Effects, & Facts | Britannica [britannica.com]
- 4. researchgate.net [researchgate.net]
- 5. neurologylive.com [neurologylive.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound hydrochloride | HDAC | TargetMol [targetmol.com]
- 9. US10688047B2 - Physically and chemically stable oral suspensions of this compound - Google Patents [patents.google.com]
- 10. dovepress.com [dovepress.com]
- 11. tandfonline.com [tandfonline.com]
- 12. UPLC-MS/MS Method for this compound in Rat Plasma: Development, Validation, in vivo Pharmacokinetics Study and in vitro Metabolic Stability Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, Safety and Inducible Cytokine Responses during a Phase 1 Trial of the Oral Histone Deacetylase Inhibitor ITF2357 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. The pan HDAC inhibitor this compound improves muscle function and histological parameters in two Duchenne muscular dystrophy murine models expressing different haplotypes of the LTBP4 gene - PMC [pmc.ncbi.nlm.nih.gov]
Givinostat Technical Support Center: Troubleshooting Precipitation in Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming common issues with Givinostat precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2] this compound is sparingly soluble in ethanol and practically insoluble in water.[1]
Q2: What is the maximum concentration of this compound that can be achieved in DMSO?
A2: this compound can be dissolved in DMSO at concentrations up to 84 mg/mL.[1] However, for practical laboratory use, preparing a stock solution at a slightly lower concentration may provide a better buffer against precipitation.
Q3: How should I store this compound powder and stock solutions to ensure stability?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to one month.[1][3][4]
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A4: No, this compound is poorly soluble in aqueous solutions and will likely precipitate.[1][5] It is essential to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous medium.
Q5: I observed precipitation when diluting my this compound DMSO stock solution in my aqueous experimental buffer. What should I do?
A5: This is a common issue due to the poor aqueous solubility of this compound. Refer to the Troubleshooting Guide below for a step-by-step approach to resolving this problem. The key is often to use a fresh, anhydrous grade of DMSO for the initial stock solution and to ensure proper mixing during dilution.
Troubleshooting Guide: this compound Precipitation
Issue: Precipitation observed in this compound stock or working solutions.
This guide will walk you through a series of checks and steps to identify the cause of precipitation and provide solutions.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
| Parameter | Solvent/Condition | Value | Reference |
| Solubility | DMSO | 84 mg/mL (199.29 mM) | [1] |
| Ethanol | 2 mg/mL | [1] | |
| Water | Insoluble | [1][5] | |
| Aqueous Buffer (pH 2) | ~1.13 mg/mL | [6][7] | |
| Aqueous Buffer (pH 4.5) | ~2.88 mg/mL | [6][7] | |
| Aqueous Buffer (pH 6) | ~0.77 mg/mL | [6][7] | |
| Aqueous Buffer (pH 8) | ~0.05 mg/mL | [6][7] | |
| Storage Stability | Powder at -20°C | Up to 3 years | [1] |
| Stock Solution in DMSO at -80°C | Up to 1 year | [1] | |
| Stock Solution in DMSO at -20°C | Up to 1 month | [1][3][4] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: In a fume hood, allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (this compound MW: 421.49 g/mol ), weigh out 0.421 mg of this compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 100 µL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for at least 2 minutes or until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.
Note: Using fresh, high-purity, anhydrous DMSO is critical, as moisture can reduce the solubility of this compound.[1]
This compound Mechanism of Action: HDAC Inhibition
This compound is a histone deacetylase (HDAC) inhibitor.[1][5][8] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins.[6] The deacetylation of histones leads to a more condensed chromatin structure, which generally represses gene transcription. By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to a more relaxed chromatin state and altered gene expression.[9][10] This mechanism is believed to underlie its therapeutic effects by modulating the expression of genes involved in inflammation, cell cycle, and apoptosis.[2][5]
Caption: this compound's mechanism of action via HDAC inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound hydrochloride monohydrate | 732302-99-7 | Benchchem [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. US10688047B2 - Physically and chemically stable oral suspensions of this compound - Google Patents [patents.google.com]
- 7. US10688047B2 - Physically and chemically stable oral suspensions of this compound - Google Patents [patents.google.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Description, Mechanism of Action, Side Effects, & Facts | Britannica [britannica.com]
Technical Support Center: Managing Givinostat-Induced Thrombocytopenia in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing thrombocytopenia observed during preclinical studies with Givinostat in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced thrombocytopenia?
A1: this compound, a histone deacetylase (HDAC) inhibitor, can cause a dose-related decrease in platelet counts, a condition known as thrombocytopenia.[1] This is a known side effect observed in both preclinical animal studies and clinical trials.[1][2] The reduction in platelets is generally reversible upon dose adjustment or discontinuation of the drug.[2]
Q2: What is the underlying mechanism of this compound-induced thrombocytopenia?
A2: As an HDAC inhibitor, this compound's mechanism for inducing thrombocytopenia is believed to involve the disruption of normal megakaryopoiesis (platelet production). HDAC inhibitors can interfere with the maturation of megakaryocytes and the formation of proplatelets, the precursors to circulating platelets.[3][4] This interference may be linked to the altered acetylation of proteins crucial for these processes. Key signaling pathways and transcription factors implicated include the downregulation of GATA1, and potential effects on the Rho/Rac/CDC42 and p53 pathways which are involved in megakaryocyte development and apoptosis.[3][5][6]
Q3: In which animal models has this compound-induced thrombocytopenia been observed?
A3: this compound-induced thrombocytopenia has been documented in non-clinical studies involving both mice and rats.[1] These models are crucial for understanding the dose-response relationship and for developing strategies to manage this side effect.
Q4: Is the thrombocytopenia observed with this compound reversible?
A4: Yes, in clinical studies, this compound-induced thrombocytopenia has been shown to be manageable and reversible. Platelet counts typically begin to recover within a month after dose reduction or temporary interruption of the treatment.[2]
Troubleshooting Guide
Problem 1: Significant drop in platelet counts observed after this compound administration.
Question: My animal model (mouse/rat) is showing a significant decrease in platelet count after starting this compound treatment. What are the immediate steps I should take?
Answer:
-
Confirm the Finding: Repeat the platelet count measurement to rule out any experimental error.
-
Assess the Severity: Compare the current platelet count to the baseline and determine the percentage of reduction. Refer to the table below for expected dose-related effects.
-
Dose Adjustment: Based on the severity, consider a dose reduction. Clinical guidelines for humans recommend dose modifications for confirmed thrombocytopenia, a principle that can be applied to preclinical models.[7]
-
Monitor Closely: Increase the frequency of platelet count monitoring to track the trend.
-
Supportive Care: If the thrombocytopenia is severe, consider implementing supportive care measures as outlined in the Experimental Protocols section.
Problem 2: Difficulty in establishing a safe and effective dose of this compound without inducing severe thrombocytopenia.
Question: How can I determine an optimal this compound dose in my animal model that minimizes thrombocytopenia while retaining efficacy?
Answer:
A dose-response study is recommended. Based on published preclinical data, effective doses in mdx mice for muscular dystrophy models range from 5-10 mg/kg/day, administered orally.[8] Studies in rats have used doses around 10 mg/kg.[9] It is advisable to start with a lower dose and escalate while closely monitoring platelet counts. The goal is to find a therapeutic window that provides the desired biological effect without causing severe, unmanageable thrombocytopenia.
Quantitative Data Summary
Table 1: Dose-Dependent Effect of this compound on Platelet Counts in Preclinical and Clinical Studies
| Species/Population | This compound Dose | Observation | Citation |
| Mouse (mdx) | 5-10 mg/kg/day (oral) | Effective dose range for muscular dystrophy models; thrombocytopenia is a known off-target effect to monitor. | [8] |
| Rat | 10 mg/kg (oral) | Dose used in pharmacokinetic studies; associated with decreases in platelets. | [1][9] |
| Healthy Human Volunteers | 50 mg/day for 7 days | ~17% mean decrease in platelets. | [9][10] |
| Healthy Human Volunteers | 100 mg/day for 7 days | ~25% mean decrease in platelets. | [9][10] |
| Duchenne Muscular Dystrophy Patients | Weight-based dosing | 32.2% of patients experienced thrombocytopenia (Grade 1 or 2). | [2] |
Note: Preclinical data on the exact percentage of platelet reduction at specific doses is limited in publicly available literature. The clinical data provides an indication of the expected dose-dependent effect.
Table 2: Clinical Timeline of this compound-Induced Thrombocytopenia
| Parameter | Timeline | Citation |
| Time to Platelet Nadir (Lowest Point) | Median of 85 days | [2] |
| Time to Platelet Count Recovery | Median of 26 days | [2] |
Experimental Protocols
Protocol 1: Monitoring Platelet Counts in Animal Models
Objective: To accurately monitor platelet counts in mice or rats receiving this compound.
Materials:
-
Anticoagulant tubes (e.g., containing EDTA)
-
Micropipettes and tips
-
Automated hematology analyzer or hemocytometer
-
Blood collection supplies (e.g., capillary tubes for tail vein sampling)
Procedure:
-
Baseline Measurement: Prior to the first administration of this compound, collect a blood sample to establish a baseline platelet count for each animal.
-
Blood Collection:
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Mouse: Collect 20-50 µL of blood from the tail vein or saphenous vein.
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Rat: Collect a slightly larger volume from the tail vein or saphenous vein.
-
-
Frequency of Monitoring:
-
Initial Phase (First 2 months): Monitor blood counts every 2 weeks.
-
Subsequent Phase: Monitor at month 3, and then every 3 months thereafter. This is adapted from clinical monitoring protocols.[11]
-
-
Sample Processing: Immediately transfer the blood into an anticoagulant tube and mix gently to prevent clotting.
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Platelet Counting: Analyze the sample using a calibrated automated hematology analyzer for accurate and rapid results. If an automated analyzer is not available, manual counting using a hemocytometer can be performed by experienced personnel.
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Data Recording: Record the platelet count for each animal at each time point to track changes over the course of the study.
Protocol 2: Management of Severe this compound-Induced Thrombocytopenia
Objective: To provide a framework for managing severe thrombocytopenia in animal models to ensure animal welfare and study integrity.
Procedure:
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Confirmation and Assessment: If a severe drop in platelet count is observed (e.g., >50% reduction from baseline or below a critical threshold determined by the institutional animal care and use committee), confirm the count with a second measurement.
-
Dose Interruption/Reduction:
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Temporarily interrupt this compound administration.
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Once platelet counts begin to recover, consider reintroducing this compound at a reduced dose (e.g., 50% of the original dose).
-
-
Supportive Care:
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Ensure easy access to food and water to minimize stress.
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House animals individually to prevent potential injury from cage mates.
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Minimize handling and invasive procedures.
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In cases of bleeding, consult with a veterinarian. Platelet transfusions are generally not feasible in small animal models for this context but may be considered in larger animal studies.[12]
-
-
Monitoring During Recovery: Monitor platelet counts more frequently (e.g., every 2-3 days) until they return to a safe level.
Visualizations
Caption: Proposed signaling pathway of this compound-induced thrombocytopenia.
Caption: Experimental workflow for managing this compound-induced thrombocytopenia.
Caption: Troubleshooting decision tree for this compound-induced thrombocytopenia.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. checkrare.com [checkrare.com]
- 3. Mechanisms of HDAC inhibitor-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Critical role of the HDAC6-cortactin axis in human megakaryocyte maturation leading to a proplatelet-formation defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Rho-GTPases in megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a type II histone deacetylase inhibitor, induces potent caspase-dependent apoptosis in human lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oncogenic Gata1 causes stage-specific megakaryocyte differentiation delay | Haematologica [haematologica.org]
- 8. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics, Safety and Inducible Cytokine Responses during a Phase 1 Trial of the Oral Histone Deacetylase Inhibitor ITF2357 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: an emerging treatment for polycythemia vera - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
Mitigating off-target effects of Givinostat in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Givinostat in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a histone deacetylase (HDAC) inhibitor.[1][2] It targets both Class I and Class II HDACs, leading to an increase in histone acetylation.[1][3] This results in a more relaxed chromatin structure, allowing for enhanced transcription of genes involved in processes like muscle repair and anti-inflammatory responses.[3][4][5] The precise mechanism for its therapeutic effects in conditions like Duchenne Muscular Dystrophy (DMD) is not fully understood.[2]
Q2: What are the known on-target effects of this compound?
This compound's on-target effects are primarily linked to its HDAC inhibitory activity, which includes:
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Anti-inflammatory effects: It reduces the production of pro-inflammatory cytokines such as TNF, IL-1α, IL-1β, and IL-6.[1][6]
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Anti-fibrotic activity: It has been shown to reduce fibrosis in muscle tissue.[3][4][7]
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Pro-myogenic effects: It promotes muscle regeneration and increases muscle fiber size.[4][8][9]
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Anti-neoplastic activity: It can inhibit the growth and induce apoptosis in some cancer cells.[6][10]
Q3: What are the known or potential off-target effects of this compound?
While this compound primarily targets HDACs, it can have off-target effects. One identified off-target is the metallo-beta-lactamase domain-containing protein 2 (MBLAC2), a palmitoyl-CoA hydrolase, which is inhibited by numerous hydroxamate-based HDAC inhibitors.[11] Inhibition of MBLAC2 can lead to an accumulation of extracellular vesicles.[11] Additionally, as a pan-HDAC inhibitor, this compound may have a broad range of effects due to the diverse roles of different HDAC isoforms in cellular processes.[12] Some studies also suggest that it can inhibit the DNA-binding of human CGGBP1.[13]
Q4: In which signaling pathways is this compound known to be involved?
This compound has been shown to modulate several signaling pathways:
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BCR-ABL Pathway: In certain leukemia cells, this compound can inhibit the BCR-ABL signaling pathway.[10]
-
JAK2 Signaling: It shows activity against cells with the JAK2(V617F) mutation, which is implicated in myeloproliferative diseases.[1]
-
TGF-β Pathway: this compound can modulate the expression of genes in the TGF-β pathway, which is involved in fibrosis.[7] Specifically, it can downregulate TGF R1 and upregulate TGF R2 in response to TGF-β.[7]
-
p53 and NFκB Signaling: As an HDAC inhibitor, it can influence pathways regulated by p53 and NFκB.[12]
Troubleshooting Guides for Cell-Based Assays
Issue 1: Unexpectedly High Cytotoxicity in a Cell Line
Potential Cause 1: Off-target effects leading to cell death.
-
Solution:
-
Perform a dose-response curve: Determine the IC50 value for your specific cell line to identify the optimal concentration range.
-
Reduce incubation time: Shorter exposure to this compound may minimize off-target effects while still achieving the desired on-target activity.
-
Use a rescue agent: If a specific off-target pathway is suspected, consider using an agonist or downstream effector to counteract the effect.
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Cross-reference with other HDAC inhibitors: Compare the effects of this compound with other HDAC inhibitors that have different off-target profiles. For instance, MS-275 is a more selective Class I HDAC inhibitor.[3]
-
Potential Cause 2: Cell line-specific sensitivity.
-
Solution:
-
Review the literature: Check for published data on the effects of this compound or other pan-HDAC inhibitors on your specific cell line or similar cell types.
-
Assess the expression of HDAC isoforms: The expression levels of different HDACs can vary between cell lines, influencing their sensitivity to this compound.
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Consider the genetic background: The mutation status of genes like TP53 can influence the cellular response to this compound.[10]
-
Issue 2: Inconsistent or Non-Reproducible Results
Potential Cause 1: Variability in experimental conditions.
-
Solution:
-
Standardize cell culture practices: Ensure consistent cell passage numbers, confluency at the time of treatment, and media composition.[14]
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Prepare fresh drug dilutions: this compound solutions should be prepared fresh for each experiment from a validated stock solution to avoid degradation.
-
Control for edge effects in multi-well plates: Use a consistent plate layout and consider leaving the outer wells empty or filled with media only to minimize evaporation and temperature gradients.
-
Potential Cause 2: Assay-dependent variability.
-
Solution:
-
Optimize assay parameters: For viability assays like MTT or MTS, ensure that the incubation time and reagent concentrations are optimized for your cell line.[14]
-
Choose the appropriate assay: For studying cell death, complement viability assays with more specific apoptosis assays like Annexin V staining to distinguish between apoptosis and necrosis.[10]
-
Validate your readout: When assessing changes in gene or protein expression, use multiple methods for confirmation (e.g., qPCR and Western blot).
-
Quantitative Data Summary
Table 1: IC50 and Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Assay Type | Parameter | Concentration | Duration | Reference |
| SUP-B15 (Leukemia) | Proliferation | IC50 | 0.18 ± 0.03 µM | 48 hours | [10] |
| K562 (Leukemia) | Proliferation | IC50 | 4.6 ± 0.35 µM | 48 hours | [10] |
| JS-1 (Hepatic Stellate Cells) | Proliferation | Significant Inhibition | ≥ 500 nmol/L | 24 hours | [15] |
| JS-1 (LPS-activated) | Proliferation | Significant Inhibition | ≥ 250 nmol/L | 24 hours | [15] |
| Human Skeletal Myoblasts | Myotube Formation | Effective Concentration | 150 nmol/L | 24 hours | [9][16] |
Key Experimental Protocols
Cell Viability Assessment using CCK-8 Assay
This protocol is adapted from a study on hepatic stellate cells.[15]
-
Cell Seeding: Seed JS-1 cells in a 96-well plate at a density of 2 x 104 cells/well in DMEM with 10% fetal bovine serum.
-
Incubation: Culture the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0, 125, 250, 500, 1000 nmol/L). For co-treatment experiments, add lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
-
Incubation: Incubate the cells for another 24 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cell inhibition rate relative to the untreated control.
Cell Migration Assessment using Scratch Assay
This protocol is adapted from a study on hepatic stellate cells.[15]
-
Cell Seeding: Seed JS-1 cells in a 12-well plate at a density of 2 x 105 cells/well and culture until they form a confluent monolayer.
-
Scratch Creation: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with serum-free DMEM to remove detached cells.
-
Treatment: Add serum-free DMEM containing the desired concentration of this compound (e.g., 100 nmol/L). For co-treatment, add LPS (100 ng/mL).
-
Image Acquisition (Time 0): Immediately capture images of the scratch in each well using a microscope.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Image Acquisition (Time 24h): Capture images of the same scratch areas as in step 5.
-
Analysis: Measure the width of the scratch at both time points and calculate the percentage of wound closure.
Apoptosis Analysis using Annexin V/PI Staining
This protocol is based on the description of apoptosis assays in leukemia cells.[10]
-
Cell Seeding and Treatment: Seed cells in a culture plate and treat with this compound at the desired concentration and for the desired duration (e.g., 1.0 µM for 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. neurologylive.com [neurologylive.com]
- 4. Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. mdaconference.org [mdaconference.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a type II histone deacetylase inhibitor, induces potent caspase-dependent apoptosis in human lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. m.youtube.com [m.youtube.com]
- 15. This compound inhibition of hepatic stellate cell proliferation and protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Addressing experimental variability in Givinostat functional assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing experimental variability in functional assays involving Givinostat. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a pan-histone deacetylase (HDAC) inhibitor, targeting both Class I and Class II HDACs.[1][2] By inhibiting these enzymes, this compound leads to an increase in histone acetylation, which relaxes the chromatin structure and alters gene expression.[3] This modulation of gene expression underlies its therapeutic effects, including anti-inflammatory, anti-fibrotic, and pro-myogenic activities.[4]
Q2: Which signaling pathways are modulated by this compound?
A2: this compound has been shown to modulate several key signaling pathways, including:
-
NF-κB Pathway: By inhibiting HDACs, this compound can suppress the activation of NF-κB, a critical regulator of inflammation. This leads to a reduction in the production of pro-inflammatory cytokines.
-
JAK-STAT Pathway: this compound can also interfere with the JAK-STAT signaling pathway, which is crucial for cytokine signaling and immune responses.[5][6][7][8][9]
Q3: What are the most common functional assays used to evaluate this compound's efficacy?
A3: The most common functional assays for this compound include:
-
HDAC Inhibition Assays: To confirm its primary mechanism of action.
-
Cell Viability and Proliferation Assays (e.g., MTT, CCK-8): To assess its effects on cell growth and cytotoxicity.[10]
-
Cytokine Production Assays (e.g., ELISA): To measure its anti-inflammatory effects.
-
Muscle Differentiation and Fusion Assays: To evaluate its pro-myogenic properties.
-
In vivo functional assays in animal models (e.g., grip strength, treadmill tests): To assess its impact on muscle function.[11]
Q4: What are the known IC50 values for this compound against different HDAC isoforms?
A4: this compound is a potent inhibitor of Class I and II HDACs. The reported IC50 values for specific isoforms can be found in the data table below.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound functional assays.
General Cell-Based Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding, edge effects in the plate, improper mixing of reagents, temperature gradients across the plate. | Ensure a homogenous cell suspension before seeding. Use an automated cell counter for accuracy. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize edge effects. Ensure thorough but gentle mixing of all reagents. Incubate plates in a humidified incubator with stable temperature. |
| Low or No Signal | Incorrect assay choice for the cell type, insufficient incubation time, degraded reagents, low cell number. | Verify that the chosen assay is compatible with your cell line. Optimize incubation times for both drug treatment and assay development. Check the expiration dates and storage conditions of all reagents. Ensure you are seeding a sufficient number of cells per well. |
| High Background Signal | Contamination (mycoplasma, bacteria, fungi), reagent incompatibility, autofluorescence from the compound or cell culture plastic. | Regularly test cell cultures for mycoplasma contamination. Ensure all reagents are sterile and handled using aseptic techniques. Check for precipitation when mixing this compound with media. Use plates designed for low fluorescence if autofluorescence is an issue. Include appropriate controls (e.g., media alone, cells with vehicle). |
| Inconsistent Dose-Response Curve | This compound precipitation at high concentrations, incorrect serial dilutions, cell stress due to solvent concentration. | Visually inspect this compound dilutions for any precipitation. Prepare fresh dilutions for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. |
Specific Troubleshooting for HDAC Inhibitor Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Lower than Expected HDAC Inhibition | Inactive this compound, insufficient incubation time, incorrect assay buffer conditions. | Verify the purity and activity of your this compound stock. Optimize the incubation time with this compound to allow for sufficient enzyme inhibition. Ensure the pH and ionic strength of the assay buffer are optimal for HDAC activity. |
| False Positives in Screening | This compound interferes with the assay detection method (e.g., fluorescence quenching or enhancement). | Run a control with this compound in the absence of the HDAC enzyme or substrate to check for direct interference with the assay signal. |
| Variability between experiments | Lot-to-lot variability of this compound, differences in cell passage number or confluency. | If possible, use the same lot of this compound for a series of experiments. Maintain a consistent cell culture practice, using cells within a defined passage number range and seeding them at a consistent confluency. |
Quantitative Data
Table 1: this compound IC50 Values for HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 198[1][10][12] |
| HDAC3 | 157[1][10][12] |
Table 2: Effect of this compound on Cytokine Production
| Cytokine | Cell Type | Stimulant | This compound Concentration (nM) | % Inhibition |
| IL-1β | Human PBMCs | LPS | 25 | >70%[10] |
| IL-1β | Human PBMCs | LPS | 50 | >70%[10] |
| IL-1β | Human PBMCs | LPS | 100 | >70%[10] |
| IL-6 | Human PBMCs | TLR agonists + IL-12/IL-18 | 50 | ~50%[10] |
| TNFα | In vivo (mouse) | LPS | 1 mg/kg | 22%[10] |
| TNFα | In vivo (mouse) | LPS | 5 mg/kg | 40%[10] |
Table 3: Clinical Trial Data on this compound's Effect on Muscle Histology in Becker Muscular Dystrophy (BMD) Patients (12-Month Study)
| Parameter | This compound Group (Change from Baseline) | Placebo Group (Change from Baseline) | p-value |
| Total Fibrosis | -0.017 | -0.054 | 0.8282[13] |
| MRI Fat Fraction (Whole Thigh) | No significant change | Increase | 0.0149[13] |
| MRI Fat Fraction (Quadriceps) | No significant change | Increase | 0.0022[13] |
Experimental Protocols
HDAC Activity Assay (Fluorometric)
Principle: This assay measures the activity of HDAC enzymes by using a fluorogenic substrate that becomes fluorescent upon deacetylation.
Materials:
-
Fluorometric HDAC Assay Kit (e.g., from Abcam, Cayman Chemical, or similar suppliers)[14][15]
-
This compound
-
Nuclear or cell extracts
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents: Prepare assay buffer, HDAC substrate, and developer solution according to the kit manufacturer's instructions.
-
Prepare this compound Dilutions: Prepare a series of this compound dilutions in the assay buffer.
-
Assay Reaction: a. Add 50 µL of nuclear or cell extract to each well. b. Add 5 µL of this compound dilutions or vehicle control to the respective wells. c. Incubate for 10 minutes at 37°C. d. Start the reaction by adding 50 µL of the HDAC substrate solution. e. Incubate for 30-60 minutes at 37°C.
-
Develop Signal: Add 50 µL of the developer solution to each well and incubate for 15 minutes at room temperature.
-
Measure Fluorescence: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm or 490/520 nm, depending on the kit).[14][16]
-
Data Analysis: Calculate the percentage of HDAC inhibition for each this compound concentration compared to the vehicle control.
Cell Viability Assay (MTT)
Principle: The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
This compound
-
Cells in culture
-
96-well clear microplate
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
Cytokine Production Assay (ELISA)
Principle: A sandwich ELISA is used to quantify the concentration of a specific cytokine in cell culture supernatants.
Materials:
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
This compound
-
Cells capable of producing the cytokine (e.g., PBMCs)
-
Stimulant (e.g., LPS)
-
96-well ELISA plate
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Treatment: a. Seed cells in a culture plate and treat with various concentrations of this compound or vehicle control for a pre-incubation period (e.g., 1-2 hours). b. Stimulate the cells with an appropriate agent (e.g., LPS) to induce cytokine production. c. Incubate for the desired time (e.g., 24 hours).
-
Collect Supernatants: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA Protocol: a. Coat the ELISA plate with the capture antibody overnight. b. Wash the plate and block non-specific binding sites. c. Add standards and collected supernatants to the wells and incubate. d. Wash the plate and add the detection antibody. e. Incubate, then wash and add the enzyme-conjugated streptavidin. f. Incubate, then wash and add the substrate solution.
-
Read Absorbance: Stop the reaction and read the absorbance at the appropriate wavelength.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample. Calculate the percentage of inhibition of cytokine production by this compound.
Visualizations
Caption: this compound's mechanism of action on key signaling pathways.
Caption: General experimental workflow for in vitro this compound functional assays.
Caption: A logical workflow for troubleshooting this compound functional assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. UPLC-MS/MS Method for this compound in Rat Plasma: Development, Validation, in vivo Pharmacokinetics Study and in vitro Metabolic Stability Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. parentprojectmd.org [parentprojectmd.org]
- 5. researchgate.net [researchgate.net]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cusabio.com [cusabio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The pan HDAC inhibitor this compound improves muscle function and histological parameters in two Duchenne muscular dystrophy murine models expressing different haplotypes of the LTBP4 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | ITF-2357 | Non-selective HDAC inhibitor | Oral |TargetMol [targetmol.com]
- 13. This compound for Becker muscular dystrophy: A randomized, placebo-controlled, double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 15. caymanchem.com [caymanchem.com]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
Validation & Comparative
Givinostat vs. Trichostatin A in the mdx Mouse Model: A Comparative Guide
This guide provides a detailed comparison of Givinostat and Trichostatin A (TSA), two histone deacetylase (HDAC) inhibitors, based on their performance in the mdx mouse model of Duchenne muscular dystrophy (DMD). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical data to inform future research and therapeutic strategies.
Executive Summary
This compound and Trichostatin A are both pan-HDAC inhibitors that have shown therapeutic potential in preclinical models of DMD. By inhibiting HDACs, these compounds aim to counteract the pathological processes of muscle degeneration, inflammation, and fibrosis characteristic of the disease. Preclinical studies in the mdx mouse model demonstrate that both agents can ameliorate the dystrophic phenotype, leading to improved muscle histology and function. However, direct comparative studies suggest that this compound may offer similar or even superior benefits to TSA in certain parameters.
Mechanism of Action: HDAC Inhibition in Duchenne Muscular Dystrophy
In Duchenne muscular dystrophy, the absence of dystrophin leads to chronic muscle damage, triggering a cascade of detrimental events including inflammation, fibrosis, and impaired muscle regeneration. Histone deacetylases (HDACs) are key regulators of gene expression and are implicated in these pathological processes. Increased HDAC activity in dystrophic muscle contributes to the repression of genes involved in muscle differentiation and regeneration, while promoting pro-inflammatory and pro-fibrotic pathways.
HDAC inhibitors like this compound and TSA work by blocking the activity of these enzymes, leading to a more open chromatin structure and the expression of beneficial genes. This multi-targeted approach is expected to:
-
Promote muscle regeneration: By activating myogenic pathways.
-
Reduce inflammation: By modulating the activity of immune cells.
-
Decrease fibrosis: By inhibiting the transformation of fibroblasts and the deposition of extracellular matrix.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from a comparative study of this compound and TSA in the mdx mouse model.[1]
Table 1: Effects on Muscle Histology
| Parameter | Control (mdx) | This compound (5 mg/kg/d) | This compound (10 mg/kg/d) | TSA (0.6 mg/kg/d) |
| Myofiber Cross-Sectional Area (CSA) (µm²) | ~2000 | ~2500 | ~2700** | ~2400 |
| Fibrotic Area (pixel²) | ~120,000 | ~60,000 | ~50,000 | ~75,000*** |
| Fat Deposition (pixel²) | ~3000 | ~1500 | ~1000 | ~2000 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to control. Data are approximated from graphical representations in Consalvi et al., 2013.
Table 2: Effects on Inflammation and Muscle Function
| Parameter | Control (mdx) | This compound (5 mg/kg/d) | This compound (10 mg/kg/d) | TSA (0.6 mg/kg/d) |
| Myeloperoxidase (MPO) Activity (inflammation marker) | High | Significantly Reduced | Significantly Reduced | No Significant Reduction |
| Endurance Performance (Treadmill) | Low | Improved | Improved | Not Reported in direct comparison |
Experimental Protocols
The data presented above were generated using the following experimental design.
Detailed Methodologies
-
Animal Model: Male mdx mice, the most commonly used mouse model for Duchenne muscular dystrophy, were used in these studies.[1]
-
Treatment Administration:
-
Histological Analysis:
-
Myofiber Size: Tibialis anterior (TA) muscles were sectioned and stained with Hematoxylin and Eosin (H&E). The cross-sectional area (CSA) of myofibers was then measured.[1]
-
Fibrosis: Collagen deposition was quantified by Masson's trichrome staining of TA muscle sections. The fibrotic index was measured as the blue-stained area.[1]
-
Fatty Infiltration: Intramuscular fat deposition was assessed using Oil Red O staining of TA muscle sections.[1]
-
-
Inflammation Assessment:
-
Myeloperoxidase (MPO) activity, an indicator of neutrophil and macrophage infiltration, was measured in muscle homogenates to quantify the level of inflammation.[1]
-
-
Functional Assessment:
-
Endurance performance was evaluated using treadmill tests.[1]
-
Discussion and Conclusion
The preclinical data from the mdx mouse model indicates that both this compound and Trichostatin A have beneficial effects on the dystrophic musculature. Both compounds were shown to increase myofiber size and reduce fibrosis.[1] However, this compound, particularly at doses of 5 and 10 mg/kg/day, demonstrated a more pronounced effect in reducing fatty infiltration and inflammation, as measured by MPO activity, where TSA showed no significant reduction.[1]
These findings suggest that while both HDAC inhibitors are promising therapeutic candidates for DMD, this compound may offer a more robust anti-inflammatory and anti-adipogenic effect in the mdx mouse model. The results of these preclinical studies provided a strong rationale for the translation of this compound into clinical trials for DMD patients.[1][2] this compound has since undergone clinical development and has been investigated in Phase 3 trials for the treatment of Duchenne muscular dystrophy.[3]
References
- 1. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies in the mdx mouse model of duchenne muscular dystrophy with the histone deacetylase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. musculardystrophyuk.org [musculardystrophyuk.org]
Givinostat vs. Valproic Acid: A Comparative Efficacy Analysis in Duchenne Muscular Dystrophy (DMD) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of Givinostat and Valproic Acid, two histone deacetylase (HDAC) inhibitors with therapeutic potential for Duchenne Muscular Dystrophy (DMD). The following sections present a summary of their performance based on available experimental data in DMD and related cell lines, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and workflows.
Executive Summary
Duchenne Muscular Dystrophy is a fatal genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration. Histone deacetylase (HDAC) inhibitors have emerged as a promising therapeutic strategy by targeting the downstream pathological consequences of dystrophin deficiency, such as inflammation, fibrosis, and impaired muscle regeneration.[1][2] This guide focuses on the comparative in vitro efficacy of two such HDAC inhibitors: this compound and Valproic Acid.
While a direct head-to-head comparative study in the same DMD cell line under identical conditions is not available in the published literature, this guide synthesizes data from multiple studies to provide a comparative overview. The available data suggests that both this compound and Valproic Acid promote myogenesis in vitro. Indirect evidence suggests this compound may be a more potent HDAC inhibitor than Valproic Acid. It is important to note that the primary mechanism of these drugs in non-exon-skipping contexts is not to restore dystrophin expression but to ameliorate the cellular pathology arising from its absence.[3]
Data Presentation: In Vitro Efficacy Comparison
The following tables summarize the quantitative data on the effects of this compound and Valproic Acid on key parameters in DMD and other relevant muscle cell lines.
Table 1: Comparative HDAC Inhibition
| Compound | Cell Line/Assay System | Endpoint | Result |
| This compound | Latently infected HIV-1 cell lines | HIV-1 Reactivation (surrogate for HDAC inhibition) | More potent than Valproic Acid in inducing viral expression. |
| Valproic Acid | Latently infected HIV-1 cell lines | HIV-1 Reactivation (surrogate for HDAC inhibition) | Less potent than this compound. |
Note: This data is from a study on HIV-1 reactivation and not directly from DMD cell lines. However, it provides an indication of the relative HDAC inhibitory potency.
Table 2: Efficacy in Promoting Myotube Formation
| Compound | Cell Line | Key Finding | Quantitative Data |
| This compound | Primary human skeletal myoblasts | Increased myotube size | Concentrations of 80-200 nmol/L promoted the formation of larger myotubes, an effect equivalent to the known HDAC inhibitor Trichostatin A (TSA).[3][4] |
| Valproic Acid | Human iPSC-derived mesodermal progenitors (in co-culture with C2C12 myoblasts) | Increased number of human nuclei in myotubes | ~3-fold more human lamin A/C-positive nuclei were detected in MyHC+ myotubes upon treatment.[5] |
| Valproic Acid | α7+/- muscle cells | Increased myotube area and nuclei per myotube | VPA-treated cultures had increased ratios of myotube area to the number of nuclei.[6] |
Table 3: Effect on Dystrophin Expression
| Compound | Cell Line | Effect on Dystrophin Expression |
| This compound | DMD cell lines | Not reported to directly increase dystrophin expression. Its primary mechanism is to counter the downstream effects of dystrophin absence.[3] |
| Valproic Acid | DMD cell lines | Not reported to directly increase dystrophin expression in a non-exon-skipping context. However, in mdx mouse models, it has been shown to enhance the efficacy of antisense oligonucleotides in exon skipping, leading to increased dystrophin production.[7] |
Experimental Protocols
Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
This protocol outlines a common method for measuring HDAC activity in vitro, which can be used to determine the inhibitory potential of compounds like this compound and Valproic Acid.
Materials:
-
HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (this compound, Valproic Acid) dissolved in a suitable solvent (e.g., DMSO)
-
HDAC enzyme source (e.g., nuclear extract from DMD myoblasts or purified recombinant HDACs)
-
Developer solution (e.g., Trypsin in a suitable buffer with a potent HDAC inhibitor like Trichostatin A to stop the reaction)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds (this compound and Valproic Acid) in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the HDAC enzyme source, and the test compounds to their respective wells. Include wells with a known HDAC inhibitor as a positive control and wells with solvent only as a negative control.
-
Initiate the reaction by adding the HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Incubate the plate at 37°C for a further period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value (the concentration at which 50% of the HDAC activity is inhibited).
Myogenic Differentiation and Myotube Formation Assay
This protocol describes how to assess the ability of this compound and Valproic Acid to promote the differentiation of myoblasts into myotubes.
Materials:
-
DMD patient-derived myoblasts or a suitable immortalized DMD cell line
-
Growth medium (e.g., DMEM/F-12 supplemented with fetal bovine serum and growth factors)
-
Differentiation medium (e.g., DMEM with a lower serum concentration, such as 2% horse serum)
-
Test compounds (this compound, Valproic Acid)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a myotube marker (e.g., anti-Myosin Heavy Chain, MyHC)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope and image analysis software
Procedure:
-
Seed DMD myoblasts in a multi-well plate and culture them in growth medium until they reach a high confluency (e.g., 80-90%).
-
Induce differentiation by replacing the growth medium with differentiation medium.
-
Treat the cells with various concentrations of this compound or Valproic Acid in the differentiation medium. Include an untreated control.
-
Culture the cells for several days (e.g., 3-5 days) to allow for myotube formation, replacing the medium with fresh differentiation medium and compounds as needed.
-
After the incubation period, wash the cells with PBS and fix them with the fixation solution.
-
Permeabilize the cells and then block non-specific antibody binding with the blocking solution.
-
Incubate the cells with the primary antibody against MyHC overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Analyze the images to quantify myotube formation. Key parameters to measure include:
-
Fusion Index: (Number of nuclei in myotubes / Total number of nuclei) x 100
-
Myotube Area: The total area of MyHC-positive myotubes.
-
Myotube Diameter: The average width of the myotubes.
-
Dystrophin Expression Analysis (Western Blot)
This protocol is for the semi-quantitative analysis of dystrophin protein expression, which is relevant when assessing therapies aimed at dystrophin restoration (e.g., via exon skipping).
Materials:
-
DMD cell line capable of dystrophin restoration (e.g., cells amenable to exon skipping)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against dystrophin
-
Primary antibody against a loading control (e.g., GAPDH, α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Culture and treat the DMD cells with the compounds of interest.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against dystrophin overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the antibody for the loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the dystrophin signal to the loading control.
Mandatory Visualizations
Caption: HDAC Inhibition Pathway in DMD.
Caption: Experimental Workflow for Myogenic Differentiation Assay.
References
- 1. scilit.com [scilit.com]
- 2. Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Valproic acid stimulates myogenesis in pluripotent stem cell-derived mesodermal progenitors in a NOTCH-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valproic Acid Activates the PI3K/Akt/mTOR Pathway in Muscle and Ameliorates Pathology in a Mouse Model of Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valproic acid improves exon skipping efficiency in DMD mouse models - Institut de Myologie [institut-myologie.org]
Givinostat in Combination with Corticosteroids for Duchenne Muscular Dystrophy: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Givinostat, a histone deacetylase (HDAC) inhibitor, in combination with corticosteroids, the current standard of care, for the treatment of Duchenne Muscular Dystrophy (DMD) in preclinical models. The data presented is collated from key preclinical studies to aid in the evaluation of this therapeutic strategy.
Overview of Therapeutic Rationale
Duchenne Muscular Dystrophy is a fatal X-linked genetic disorder characterized by the absence of dystrophin, leading to progressive muscle degeneration, inflammation, and fibrosis. Corticosteroids are the standard of care, primarily offering an anti-inflammatory effect. This compound, as an HDAC inhibitor, targets the downstream pathological consequences of dystrophin absence, including inflammation, fibrosis, and impaired muscle regeneration.[1] The combination of this compound and corticosteroids is hypothesized to provide a synergistic effect by targeting different aspects of DMD pathology.
Quantitative Data Comparison
The following tables summarize the quantitative outcomes from preclinical studies in mdx and D2.B10 mouse models of DMD.
Table 1: Functional Outcomes in DMD Mouse Models
| Treatment Group | Animal Model | Dosage | Duration | Outcome Measure | Result |
| This compound | mdx | 5 mg/kg/day | 3.5 months | Treadmill (Time to exhaustion) | Increased endurance |
| This compound | mdx | 10 mg/kg/day | 3.5 months | Treadmill (Time to exhaustion) | Increased endurance |
| Prednisone | mdx | 1 mg/kg/day | 9 weeks | Maximal Forelimb Strength | Increased |
| This compound | D2.B10 | 10 mg/kg/day | 15 weeks | Normalized Grip Strength | Increased to levels comparable to healthy mice |
| Corticosteroids | D2.B10 | Not specified | 15 weeks | Normalized Grip Strength | Improvement observed, but outperformed by this compound at its highest dose[2] |
| This compound + Prednisone | mdx | G: 25 mg/kg, P: 1 mg/kg | 9 weeks (interim) | Maximal Normalized Strength & Run to Exhaustion | This compound increased both; Prednisone was effective, but less so than this compound. Combination effects are under evaluation.[3] |
Table 2: Histological and Biomarker Outcomes in DMD Mouse Models
| Treatment Group | Animal Model | Dosage | Duration | Outcome Measure | Result |
| This compound | mdx | 5 mg/kg/day | 3.5 months | Muscle Fiber Cross-Sectional Area (CSA) | Increased[4] |
| This compound | mdx | 10 mg/kg/day | 3.5 months | Muscle Fiber Cross-Sectional Area (CSA) | Increased[4] |
| This compound | mdx | 5 mg/kg/day | 3.5 months | Fibrosis | Reduced[4] |
| This compound | mdx | 10 mg/kg/day | 3.5 months | Fibrosis | Reduced[4] |
| This compound | mdx | 5 mg/kg/day | 3.5 months | Fatty Infiltration | Reduced[4] |
| This compound | mdx | 10 mg/kg/day | 3.5 months | Fatty Infiltration | Reduced[4] |
| This compound | mdx | 5 mg/kg/day | 3.5 months | Inflammatory Infiltrate (MPO activity) | Reduced[4] |
| This compound | mdx | 10 mg/kg/day | 3.5 months | Inflammatory Infiltrate (MPO activity) | Reduced[4] |
| This compound | D2.B10 | 10 mg/kg/day | 15 weeks | Fibrosis | Reduced |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
This compound Monotherapy in mdx Mice (Consalvi et al., 2013)
-
Animal Model: C57Bl6J mdx mice, 1.5 months old at the start of treatment.[4]
-
Drug Administration: this compound was administered daily by gavage at doses of 1, 5, and 10 mg/kg/day, dissolved in methylcellulose 0.01%. Treatment duration was 3.5 months.[4]
-
Functional Assessment (Treadmill Exhaustion Test): Mice were run on a six-lane motorized treadmill with shocker plates. The protocol involved a gradual increase in speed and incline until the mouse remained on the shocker plate for more than 5 seconds.[4]
-
Histological Analysis:
-
Muscle Fiber Size (CSA): Tibialis anterior muscles were sectioned and stained with Hematoxylin and Eosin (H&E). The cross-sectional area of myofibers was measured.[4]
-
Fibrosis: Muscle sections were stained with Masson's trichrome to visualize collagen deposition, which was then quantified.[4]
-
Fatty Infiltration: Oil Red O staining was used to identify and quantify lipid droplets within the muscle tissue.[4]
-
-
Biomarker Analysis (Inflammation): Myeloperoxidase (MPO) activity, a marker of neutrophil and macrophage infiltration, was measured in muscle lysates.[4]
Corticosteroid Monotherapy in mdx Mice
-
Animal Model: C57BL/10ScSn-Dmdmdx/J (mdx) mice.
-
Drug Administration: Prednisone was administered in the form of slow-release subcutaneous pellets at a dose of 1 mg/kg/day. For longer studies, pellets were re-implanted.
-
Functional Assessment (Grip Strength): Forelimb grip strength was measured using a grip strength meter.
This compound and Prednisone Combination Therapy in mdx Mice (Licandro et al., MDA Conference 2026)
-
Animal Model: mdx mice.[3]
-
Drug Administration: this compound was administered orally at a sub-optimal dose of 25 mg/kg, and Prednisone at 1 mg/kg. The study duration was planned for 15 weeks, with interim results reported at 9 weeks.[3]
-
Functional Assessment: Included run to exhaustion, maximal forelimb strength, and open field tests.[3]
-
Histological Analysis: Planned analyses include cross-sectional area, fibrosis, membrane integrity, and inflammatory cell infiltration in various muscles.[3]
Signaling Pathways and Experimental Workflow
Signaling Pathways in DMD and Therapeutic Intervention
Caption: Simplified signaling pathways in DMD and the points of intervention for this compound and Corticosteroids.
Preclinical Experimental Workflow
Caption: A typical workflow for a preclinical study evaluating therapeutics for DMD in a mouse model.
Conclusion
Preclinical data suggests that this compound monotherapy effectively addresses multiple pathological features of Duchenne Muscular Dystrophy in mouse models, leading to improvements in muscle function and histology.[4] Corticosteroids also demonstrate efficacy, primarily through their anti-inflammatory action. The available data from a direct comparison study indicates that this compound may outperform corticosteroids in functional tests in the more severe D2.B10 mouse model.[2]
The rationale for combining this compound with corticosteroids is strong, as they target distinct but complementary pathways in DMD pathology. Clinical trials in DMD patients have adopted this combination approach, with this compound administered to patients on a stable corticosteroid regimen.[1] While comprehensive, peer-reviewed preclinical data on the combination therapy is still emerging, preliminary findings suggest that this compound's efficacy is maintained and potentially enhanced when administered with corticosteroids.[3] Further preclinical studies detailing the synergistic or additive effects of this combination are warranted to fully elucidate the therapeutic potential and to optimize dosing strategies.
References
- 1. Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdaconference.org [mdaconference.org]
- 3. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
Assessing the Synergistic Potential of Givinostat and Exon-Skipping Therapies for Duchenne Muscular Dystrophy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne muscular dystrophy (DMD) is a severe, progressive muscle-wasting disease caused by mutations in the DMD gene, leading to the absence of functional dystrophin protein. Current therapeutic strategies aim to either address the primary genetic defect or to mitigate the downstream pathological consequences. Exon-skipping therapies are designed to restore the reading frame of the DMD gene, enabling the production of a truncated but partially functional dystrophin protein. Givinostat, a histone deacetylase (HDAC) inhibitor, has a distinct mechanism of action, targeting the secondary consequences of dystrophin absence, such as inflammation and fibrosis, while promoting muscle regeneration.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29] This guide provides a comparative analysis of the potential synergistic effects of combining this compound and exon-skipping therapies, supported by available preclinical experimental data.
Mechanism of Action
This compound: An Epigenetic Modulator
This compound is a pan-HDAC inhibitor that modulates gene expression by increasing histone acetylation.[2] This leads to a more relaxed chromatin structure, allowing for the transcription of genes that are typically silenced in DMD.[1][2] The therapeutic effects of this compound in DMD are believed to be multifactorial, including:
-
Reduction of Inflammation and Fibrosis: this compound has been shown to reduce the chronic inflammation and fibrosis characteristic of dystrophic muscle, in part by modulating the TGF-β signaling pathway.[1][6][8]
-
Promotion of Muscle Regeneration: By inhibiting HDACs, this compound can enhance the differentiation of muscle stem cells and promote the formation of new muscle fibers.[1][3][8]
Exon-Skipping Therapies: Restoring the Reading Frame
Exon-skipping therapies utilize antisense oligonucleotides (ASOs) to bind to specific sequences on the pre-messenger RNA (pre-mRNA) of the DMD gene. This binding masks a particular exon from the splicing machinery, causing it to be "skipped" and excluded from the final mRNA transcript. By removing a targeted exon, the reading frame can be restored, leading to the translation of a shorter but still functional dystrophin protein.
Synergistic Rationale
The combination of this compound and exon-skipping therapies presents a compelling therapeutic strategy. The proposed synergy stems from their complementary mechanisms of action:
-
Enhanced Dystrophin Production: this compound's ability to create a more open chromatin structure may increase the transcription of the DMD gene, providing more pre-mRNA target for the exon-skipping ASOs.[1] This could lead to higher levels of the corrected dystrophin mRNA and, consequently, more dystrophin protein.
-
Improved Muscle Environment: While exon-skipping works to restore dystrophin, this compound can concurrently improve the overall health of the muscle tissue by reducing inflammation and fibrosis, creating a more favorable environment for the newly produced dystrophin to function effectively and for muscle regeneration to occur.
Preclinical Evidence of Synergy
A key preclinical study by García-Rodríguez et al. (2022) investigated the combined effect of this compound and an ASO targeting exon 23 in the mdx mouse model of DMD.[17] The findings from this study provide the primary evidence for the synergistic potential of this combination therapy.
Quantitative Data Analysis
The following tables summarize the quantitative data from preclinical studies assessing the individual and combined effects of this compound and exon-skipping therapies.
Table 1: Dystrophin Production in mdx Mice
| Treatment Group | Dystrophin Protein Level (% of Wild-Type) | Dmd Exon 23 Skipped Transcript Level (relative to ASO alone) | Reference |
| Untreated mdx | ~0% | N/A | [17] |
| ASO alone | Baseline | 1 | [17] |
| This compound + ASO | Significantly higher than ASO alone (up to 1.7-fold increase) | Increased tendency | [17] |
| Valproic Acid + ASO | Significantly higher than ASO alone (up to 1.4-fold increase) | Significantly Increased | [17] |
Note: The study by García-Rodríguez et al. reported a significant increase in dystrophin restoration with the combination of HDAC inhibitors and ASO, with up to a 74% increase observed with this compound and valproic acid compared to ASO alone.[15][17]
Table 2: Muscle Histology in mdx Mice
| Treatment Group | Muscle Fiber Cross-Sectional Area | Fibrosis | Inflammatory Infiltrate | Reference |
| Untreated mdx | Reduced | Increased | Increased | [21] |
| This compound alone | Increased | Reduced | Reduced | [21][23] |
| ASO alone | Modest Increase | Modest Decrease | Modest Decrease | [22] |
| This compound + ASO | Expected to be greater than individual treatments | Expected to be lower than individual treatments | Expected to be lower than individual treatments | Synergistic effect hypothesized |
Table 3: Muscle Function in mdx Mice
| Treatment Group | Treadmill Performance (e.g., distance, time to exhaustion) | Grip Strength | Reference |
| Untreated mdx | Impaired | Reduced | [21][23] |
| This compound alone | Improved | Improved | [21][23] |
| ASO alone | Improved | Improved | [22] |
| This compound + ASO | Expected to be greater than individual treatments | Expected to be greater than individual treatments | Synergistic effect hypothesized |
Experimental Protocols
In Vivo mdx Mouse Model
-
Animal Model: Male mdx mice, a commonly used model for DMD which has a point mutation in exon 23 of the Dmd gene.[26]
-
Treatment Groups:
-
Vehicle control (e.g., saline)
-
This compound alone (e.g., 10 mg/kg, oral gavage, daily)[18]
-
ASO for exon 23 skipping alone (e.g., administered via injection)
-
This compound + ASO
-
-
Duration: Treatment duration can vary, with studies ranging from several weeks to months.[18][21][23]
-
Functional Assessments:
-
Tissue Collection: At the end of the study, skeletal muscles (e.g., tibialis anterior, gastrocnemius, diaphragm) and heart are collected for histological and molecular analysis.
Western Blot for Dystrophin Quantification
-
Protein Extraction: Muscle tissue is homogenized in a lysis buffer to extract total protein.
-
Gel Electrophoresis: A specified amount of protein from each sample is run on a polyacrylamide gel to separate proteins by size.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for dystrophin, followed by a secondary antibody conjugated to an enzyme for detection.
-
Detection and Quantification: The signal from the dystrophin band is detected and quantified using imaging software. A loading control (e.g., actin or vinculin) is used to normalize the dystrophin signal.[7][10][30]
Immunohistochemistry for Dystrophin Localization
-
Tissue Preparation: Muscle samples are frozen and sectioned using a cryostat.
-
Antibody Staining: The muscle sections are incubated with a primary antibody against dystrophin, followed by a fluorescently labeled secondary antibody.
-
Imaging: The sections are imaged using a fluorescence microscope to visualize the localization of dystrophin at the sarcolemma (the muscle cell membrane).[5]
Quantitative PCR for Dmd Transcript Levels
-
RNA Extraction: Total RNA is extracted from muscle tissue.
-
Reverse Transcription: RNA is converted to complementary DNA (cDNA).
-
qPCR: The levels of the exon-skipped Dmd transcript are quantified using specific primers and probes in a real-time PCR machine. Gene expression is typically normalized to a housekeeping gene.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
Caption: this compound inhibits HDACs, leading to increased gene expression for muscle repair and reduced inflammation and fibrosis.
Exon-Skipping Mechanism of Action
Caption: Exon-skipping drugs correct the reading frame of the DMD gene, allowing for the production of a functional dystrophin protein.
Combined Therapy Experimental Workflow
Caption: Workflow for preclinical assessment of this compound and exon-skipping combination therapy in the mdx mouse model.
Discussion and Future Directions
The preclinical data strongly suggest that combining this compound with exon-skipping therapies has the potential to be more effective than either treatment alone. The observed increase in dystrophin production with the combination therapy is a significant finding that warrants further investigation.
However, several questions remain:
-
Optimal Dosing and Timing: The optimal doses and administration schedules for the combination therapy need to be determined to maximize synergy and minimize any potential adverse effects.
-
Long-term Efficacy and Safety: Long-term studies are required to assess the durability of the therapeutic effect and the safety profile of the combined treatment.
-
Clinical Translation: While the preclinical results are promising, clinical trials in DMD patients are necessary to confirm the synergistic effects and to evaluate the clinical benefit of this combination therapy. The design of such a trial would likely involve comparing the combination therapy to exon-skipping monotherapy in a specific, genetically defined patient population.
Conclusion
The strategy of combining this compound, an epigenetic modulator that addresses the downstream pathology of DMD, with exon-skipping therapies that target the primary genetic defect, holds significant promise. Preclinical evidence demonstrates a clear synergistic effect on dystrophin restoration. Further research, including well-designed clinical trials, is crucial to fully elucidate the therapeutic potential of this combination approach for patients with Duchenne muscular dystrophy.
References
- 1. mdaconference.org [mdaconference.org]
- 2. Histone Deacetylase Inhibitors in the Treatment of Muscular Dystrophies: Epigenetic Drugs for Genetic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. fda.gov [fda.gov]
- 8. The pan HDAC inhibitor this compound improves muscle function and histological parameters in two Duchenne muscular dystrophy murine models expressing different haplotypes of the LTBP4 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. worldduchenne.org [worldduchenne.org]
- 14. Rescue of dystrophin expression in mdx mouse muscle by RNA/DNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone deacetylase inhibitors improve antisense-mediated exon-skipping efficacy in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. neurologylive.com [neurologylive.com]
- 17. Histone deacetylase inhibitors improve antisense-mediated exon-skipping efficacy in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iris.cnr.it [iris.cnr.it]
- 19. mdpi.com [mdpi.com]
- 20. Histological Methods to Assess Skeletal Muscle Degeneration and Regeneration in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Improved antisense oligonucleotide induced exon skipping in the mdx mouse model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Muscle Structure Influences Utrophin Expression in mdx Mice | PLOS Genetics [journals.plos.org]
- 26. Duchenne muscular dystrophy - Wikipedia [en.wikipedia.org]
- 27. Duvyzat (this compound): a new hope for Duchenne muscular dystrophy patients - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Promising Phase 3 Data on DMD Hopeful this compound [medscape.com]
- 29. accessdata.fda.gov [accessdata.fda.gov]
- 30. neurology.org [neurology.org]
Head-to-Head Comparison of Givinostat and Other HDAC Inhibitors In Vitro
This guide provides an objective in vitro comparison of Givinostat with other prominent histone deacetylase (HDAC) inhibitors, including Panobinostat, Belinostat, and Vorinostat (SAHA). The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways and workflows.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potency of HDAC inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of the target enzyme's activity. The following table summarizes the reported IC50 values for this compound and other selected HDAC inhibitors against various HDAC isoforms. Lower values indicate higher potency.
| HDAC Isoform | This compound IC50 (nM) | Panobinostat IC50 (nM) | Belinostat IC50 (nM) | Vorinostat (SAHA) IC50 (nM) |
| Class I | ||||
| HDAC1 | 198[1][2] | Potent, pan-inhibitor | Cell-free assay: 27[3] | 10 |
| HDAC2 | 325[1] | (IC50 range: 2.1 - 531 nM) | (Cell growth IC50: 200-660[3]) | - |
| HDAC3 | 157[1][2] | 20 | ||
| HDAC8 | 854[1] | - | ||
| Class IIa | ||||
| HDAC4 | 1059[1] | - | ||
| HDAC5 | 532[1] | - | ||
| HDAC7 | 524[1] | - | ||
| HDAC9 | 541[1] | - | ||
| Class IIb | ||||
| HDAC6 | 315[1] | - | ||
| HDAC10 | 340[1] | - | ||
| Class IV | ||||
| HDAC11 | 292[1] | - |
Summary of Potency:
-
This compound is a pan-HDAC inhibitor that primarily targets Class I and II HDACs.[2]
-
Panobinostat is described as a potent pan-HDAC inhibitor, often considered one of the most potent yet developed, inhibiting Class I, II, and IV HDACs.[4][5] It has been shown to be at least 10 times more potent than Vorinostat.[4]
-
Belinostat is a novel HDAC inhibitor with a potent cell-free IC50 of 27 nM.[3]
-
Vorinostat (SAHA) is a potent, non-selective inhibitor of Class I and II HDACs.
An in vitro study comparing the potency of several HDAC inhibitors in stimulating HIV-1 expression from latently infected cell lines found the following potency ranking: Panobinostat > this compound ≈ Belinostat > Vorinostat.[6]
Experimental Protocols
The determination of HDAC inhibitory activity in vitro is crucial for comparing compounds. A common method is the fluorescence-based enzymatic assay. Below is a detailed, generalized protocol for such an assay.
Protocol: In Vitro Fluorometric HDAC Activity/Inhibition Assay
1. Principle: This assay quantifies HDAC enzyme activity by measuring the deacetylation of a synthetic, fluorogenic substrate. The substrate typically consists of an acetylated lysine side chain linked to a fluorophore, which is quenched. Upon deacetylation by an HDAC enzyme, a developing agent (often a protease like trypsin) cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal proportional to the HDAC activity.[7] The inhibitory effect of a compound is determined by measuring the reduction in fluorescence.
2. Materials:
-
Recombinant human HDAC enzyme (isoform-specific)
-
Fluorogenic HDAC substrate (e.g., Z-Lys(Ac)-AMC)
-
Assay Buffer (e.g., Tris-based buffer, pH 8.0, containing NaCl and/or KCl)
-
Test Inhibitors (e.g., this compound, dissolved in DMSO)
-
Developer Solution (e.g., Trypsin in a Tris-HCl buffer)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (e.g., excitation 350-370 nm, emission 450-470 nm)
3. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors (e.g., this compound) and the positive control inhibitor in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Enzyme Reaction:
-
To the wells of the 96-well plate, add the assay buffer.
-
Add the test inhibitor dilutions or control vehicle (DMSO).
-
Add the diluted HDAC enzyme to initiate the reaction. For "no enzyme" control wells, add buffer instead.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition:
-
Add the fluorogenic HDAC substrate to all wells to start the enzymatic deacetylation.
-
Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Development:
-
Stop the enzymatic reaction by adding the developer solution to each well.
-
Incubate the plate at 37°C for an additional 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of the fluorophore.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and the "no enzyme" control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate a key signaling pathway affected by HDAC inhibitors and a typical experimental workflow.
Caption: Workflow for a typical in vitro HDAC activity inhibition assay.
Caption: Simplified JAK/STAT signaling pathway and HDAC inhibitor action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor, panobinostat, exerts anti-proliferative effect with partial normalization from aberrant epigenetic states on granulosa cell tumor cell lines | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. epigentek.com [epigentek.com]
- 9. epigentek.com [epigentek.com]
Monitoring Givinostat Response In Vivo: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Givinostat, a pan-histone deacetylase (HDAC) inhibitor, has demonstrated therapeutic potential, notably in the treatment of Duchenne Muscular Dystrophy (DMD). Monitoring its in vivo efficacy and pharmacodynamic effects is crucial for clinical development and patient management. This guide provides a comparative overview of biomarkers used to monitor the response to this compound and other prominent HDAC inhibitors, supported by experimental data and detailed methodologies.
This compound: Key Biomarkers for Monitoring In Vivo Response
The clinical development of this compound, particularly for DMD, has established a set of key biomarkers to assess its efficacy and safety. These can be broadly categorized into pharmacodynamic/safety biomarkers and efficacy biomarkers.
Pharmacodynamic and Safety Biomarkers
A primary pharmacodynamic marker for any HDAC inhibitor is the level of histone acetylation in target and surrogate tissues.[1][2][3] In clinical trials, this is often assessed in peripheral blood mononuclear cells (PBMCs).[4] Safety monitoring for this compound has highlighted the importance of tracking hematological parameters and blood lipids.
| Biomarker | Method | Tissue/Sample | Purpose |
| Histone H3 and H4 Acetylation | Western Blot, Flow Cytometry, Immunohistochemistry | PBMCs, Tumor Biopsies | To confirm target engagement and pharmacodynamic effect of HDAC inhibition.[4][5] |
| Platelet Count | Complete Blood Count (CBC) | Whole Blood | To monitor for thrombocytopenia, a common side effect of HDAC inhibitors.[2][6] |
| Blood Triglycerides | Lipid Panel | Serum/Plasma | To monitor for hypertriglyceridemia, a potential metabolic side effect.[2] |
Efficacy Biomarkers in Duchenne Muscular Dystrophy (DMD)
In the context of DMD, this compound's efficacy is measured by its ability to slow disease progression, which is assessed through a combination of functional and imaging biomarkers.[1][7][8][9][10]
| Biomarker | Method | Measurement | Clinical Significance in DMD |
| Four-Stair Climb (4SC) Time | Timed Functional Test | Time taken to ascend four standard stairs. | A measure of muscle function and endurance, sensitive to changes in disease progression. A slower decline in 4SC time indicates a therapeutic benefit.[1][7][8][11] |
| North Star Ambulatory Assessment (NSAA) | Functional Rating Scale | A 17-item scale assessing a range of motor functions. | Provides a comprehensive assessment of ambulatory function. A smaller decline in the NSAA score suggests a delay in disease progression.[7][8][10] |
| Vastus Lateralis Fat Fraction (VLFF) | Magnetic Resonance Imaging (MRI) - Dixon Technique | Quantification of the percentage of fat within the vastus lateralis muscle. | An objective measure of muscle degeneration and replacement by fat. A reduction in the increase of VLFF is indicative of a positive treatment effect.[7][8] |
Comparison with Alternative HDAC Inhibitors
To provide a comprehensive perspective, this section compares the biomarkers used for this compound with those for other well-established HDAC inhibitors: Vorinostat, Panobinostat, and Belinostat. These alternatives have been primarily developed in the context of oncology.
| HDAC Inhibitor | Primary Indication(s) | Key Efficacy Biomarkers | Key Pharmacodynamic/Safety Biomarkers |
| This compound | Duchenne Muscular Dystrophy | - Four-Stair Climb Time[1][7][8][11] - North Star Ambulatory Assessment (NSAA)[7][8][10] - MRI Vastus Lateralis Fat Fraction (VLFF)[7][8] | - Histone Acetylation[12] - Platelet Count[2] - Blood Triglycerides[2] |
| Vorinostat | Cutaneous T-Cell Lymphoma (CTCL) | - Overall Response Rate (ORR)[4][13][14][15] - Pruritus Relief[4] - Changes in gene expression (e.g., p21)[1] | - Histone Acetylation[1][2][3] - Thrombocytopenia, Fatigue, GI symptoms[4][13][14] |
| Panobinostat | Multiple Myeloma | - Progression-Free Survival (PFS)[16][17][18] - Overall Response Rate (ORR)[16] - Gene expression profiles[19] | - Histone Acetylation[5] - Thrombocytopenia, Neutropenia, Diarrhea, Fatigue[17][20] |
| Belinostat | Peripheral T-Cell Lymphoma (PTCL) | - Overall Response Rate (ORR)[21][22][23][24] - Duration of Response (DoR)[22] | - Histone Acetylation - Thrombocytopenia, Neutropenia, Nausea, Fatigue[21][22] |
Experimental Protocols
Western Blot for Histone Acetylation in PBMCs
This protocol outlines the key steps for assessing changes in histone H3 and H4 acetylation in peripheral blood mononuclear cells (PBMCs) from patients treated with an HDAC inhibitor.
a. PBMC Isolation:
-
Collect whole blood in EDTA or heparin-containing tubes.
-
Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the isolated PBMCs with PBS.
b. Histone Extraction:
-
Lyse the PBMC pellet with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Histones can be extracted using an acid extraction method (e.g., with 0.2 N HCl) followed by neutralization.[25]
c. Protein Quantification:
-
Determine the protein concentration of the histone extracts using a standard protein assay (e.g., BCA assay).
d. SDS-PAGE and Western Blotting:
-
Denature the histone extracts in Laemmli sample buffer.
-
Separate the proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for acetylated histone H3 (e.g., anti-acetyl-H3) and acetylated histone H4 (e.g., anti-acetyl-H4). A loading control, such as an antibody against total histone H3 or β-actin, should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
e. Densitometry Analysis:
-
Quantify the band intensities for the acetylated histones and the loading control.
-
Normalize the acetylated histone signal to the loading control to determine the relative change in acetylation.
MRI for Vastus Lateralis Fat Fraction (VLFF) Measurement
This protocol describes the use of the Dixon MRI technique for quantifying fat infiltration in the vastus lateralis muscle, a key efficacy biomarker in DMD trials.
a. Patient Positioning:
-
The patient lies in a supine position in the MRI scanner.
-
The thighs are positioned symmetrically within the scanner's field of view.
b. MRI Acquisition:
-
A multi-echo 3D spoiled gradient-echo sequence (Dixon technique) is used to acquire images of the thighs.
-
Multiple echoes at different echo times are collected to exploit the chemical shift difference between water and fat protons.
c. Image Processing:
-
The acquired multi-echo data is processed to generate separate water-only and fat-only images.
-
A fat fraction map is then calculated on a voxel-by-voxel basis using the formula: Fat Fraction = (Signal from Fat) / (Signal from Water + Signal from Fat).
d. Region of Interest (ROI) Analysis:
-
The vastus lateralis muscle is manually or semi-automatically segmented on the anatomical images.
-
The segmented ROI is then overlaid on the fat fraction map.
-
The mean fat fraction within the vastus lateralis ROI is calculated.
e. Data Analysis:
-
The change in VLFF from baseline is calculated at subsequent time points to assess disease progression and treatment effect.
Platelet Count Monitoring
This is a standard clinical laboratory procedure.
a. Sample Collection:
-
Collect whole blood in an EDTA-containing tube.
b. Analysis:
-
The sample is analyzed using an automated hematology analyzer, which performs a complete blood count (CBC).
-
The analyzer reports the platelet count (x 10^9/L).
c. Monitoring Schedule:
-
Platelet counts should be monitored at baseline and regularly throughout treatment with HDAC inhibitors, with increased frequency at the start of therapy and after any dose modifications, as per the specific clinical trial protocol or prescribing information.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action of HDAC inhibitors and a typical workflow for biomarker assessment in a clinical trial.
Caption: General mechanism of action of HDAC inhibitors.
References
- 1. The mechanism of action of the histone deacetylase inhibitor vorinostat involves interaction with the insulin-like growth factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vorinostat - Wikipedia [en.wikipedia.org]
- 4. Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 8. actionduchenne.org [actionduchenne.org]
- 9. Pivotal Clinical Trial Results | DUVYZAT™ (this compound) for HCPs [duvyzathcp.com]
- 10. defeatduchenne.ca [defeatduchenne.ca]
- 11. neurologylive.com [neurologylive.com]
- 12. Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vorinostat in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Update on the treatment of cutaneous T-cell lymphoma (CTCL): Focus on vorinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. onclive.com [onclive.com]
- 17. PANORAMA-1 study to assess efficacy of panobinostat in combination with dexamethasone and bortezomib [multiplemyelomahub.com]
- 18. Panobinostat plus bortezomib and dexamethasone in previously treated multiple myeloma: outcomes by prior treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. Updated results from the PANORAMA 1 trial: OS of patients with relapsed MM treated with panobinostat plus bortezomib and dexamethasone [multiplemyelomahub.com]
- 21. targetedonc.com [targetedonc.com]
- 22. Belinostat in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Characterizing the Belinostat Response in Patients with Relapsed or Refractory Angioimmunoblastic T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubcompare.ai [pubcompare.ai]
Givinostat's Long-Term Preclinical Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the long-term efficacy and safety of Givinostat in preclinical models, with a primary focus on Duchenne Muscular Dystrophy (DMD) and a secondary look at Polycythemia Vera (PV). The data presented is compiled from multiple preclinical studies, offering a comparative perspective against alternative treatments and control groups.
This compound in Duchenne Muscular Dystrophy (DMD) Preclinical Models
This compound, a histone deacetylase (HDAC) inhibitor, has demonstrated significant therapeutic potential in the mdx mouse model, the standard preclinical model for DMD. Long-term treatment has shown to address key pathological features of the disease, including inflammation, fibrosis, and muscle degeneration.
Efficacy Data: this compound vs. Controls in mdx Mice
The following tables summarize the key quantitative findings from long-term studies (typically 3.5 months) of this compound in mdx mice.
Table 1: Histological Improvements in mdx Mice Treated with this compound
| Parameter | This compound Dosage | Observation | Quantitative Change | Citation |
| Fibrosis | 5-10 mg/kg/day | Significant reduction in collagen deposition in muscle tissue. | Up to 30-40% reduction compared to untreated mdx mice. | [1][2][3][4] |
| Fatty Infiltration | 5-10 mg/kg/day | Marked decrease in intramuscular fat accumulation. | Significant reduction in fat deposition. | [2][5][6] |
| Inflammation | 5-10 mg/kg/day | Reduced inflammatory infiltrate in muscle tissue. | Significant decrease in neutrophil granulocytes. | [5][6] |
| Myofiber Cross-Sectional Area (CSA) | 10 mg/kg/day | Increase in the size of muscle fibers, indicating muscle regeneration. | Significant increase in myofiber CSA. | [5][7] |
Table 2: Functional Improvements in mdx Mice Treated with this compound
| Test | This compound Dosage | Observation | Quantitative Improvement | Citation |
| Treadmill Test | 5 mg/kg/day | Improved endurance and running performance. | Overall improvement in endurance performance. | [5][6] |
| Grip Strength | 10-37.5 mg/kg/day | Dose-dependent increase in muscle strength. | Maximal normalized strength comparable to healthy mice at higher doses. | [8] |
Comparative Efficacy: this compound vs. Corticosteroids
While direct, extensive preclinical comparisons are limited, available data suggests this compound offers a distinct mechanistic advantage over corticosteroids, the current standard of care for DMD. Corticosteroids primarily exert anti-inflammatory effects, whereas this compound targets the underlying epigenetic dysregulation, leading to broader effects on muscle regeneration and fibrosis reduction.[9][10] In a study using two different DMD murine models, the highest dose of this compound outperformed steroids in grip strength and exhaustion tests in D2.B10 mice.[7]
Safety Profile in Preclinical Models
Long-term administration of this compound in mdx mice was generally well-tolerated within the therapeutic dose range of 5-10 mg/kg/day.[5][6] Non-clinical safety studies have been conducted to support oral administration in both adult and pediatric subjects, with details available in the Investigator's Brochure.[11]
This compound in Polycythemia Vera (PV) Preclinical Models
Preclinical data for this compound in PV models demonstrates its potential to target the underlying molecular pathology of the disease.
Efficacy Data: this compound in PV Models
Table 3: Preclinical Efficacy of this compound in Polycythemia Vera
| Model System | Observation | Mechanism of Action | Citation |
| JAK2V617F+ cell lines | Selective induction of apoptosis in mutated cells. | Down-regulation of JAK2/STAT5 signaling. | [12] |
| In vitro studies with patient cells | Synergistic effect with hydroxyurea to induce apoptosis. | Modulation of hematopoietic transcription factors NF-E2 and C-MYB. | [13] |
Experimental Protocols
Long-Term this compound Administration in mdx Mice
-
Animals: 1.5-month-old C57Bl6J mdx mice.[5]
-
Treatment: this compound administered daily for 3.5 months via oral gavage. Dosages typically ranged from 1 mg/kg/day to 10 mg/kg/day, dissolved in methylcellulose. Control groups received methylcellulose alone.[5]
-
Histological Analysis: Muscles (e.g., tibialis anterior, gastrocnemius, diaphragm) were dissected, fixed in formalin, and embedded in paraffin. Sections were stained with Hematoxylin & Eosin (H&E) for general morphology, Masson's trichrome for fibrosis, and Oil Red O for fatty infiltration.[2][8]
-
Functional Assessment:
-
Inflammation Assessment: Muscle sections were stained for myeloperoxidase (MPO), a marker for neutrophils, to quantify inflammatory infiltrates.[5]
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in DMD
This compound functions as a pan-HDAC inhibitor. In DMD, the absence of dystrophin leads to the dysregulation of signaling pathways, including constitutive activation of HDACs. This results in histone hyperacetylation, which represses the transcription of genes crucial for muscle regeneration and promotes pro-inflammatory and pro-fibrotic pathways. By inhibiting HDACs, this compound restores a more open chromatin structure, allowing for the transcription of genes involved in myogenesis and reducing the expression of those driving inflammation and fibrosis.[1][4][14]
Caption: this compound's mechanism of action in DMD.
Experimental Workflow for Preclinical Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the long-term efficacy of this compound in the mdx mouse model.
Caption: Preclinical experimental workflow for this compound.
References
- 1. Frontiers | Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. Histone deacetylase inhibition with this compound: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical studies in the mdx mouse model of duchenne muscular dystrophy with the histone deacetylase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pan HDAC inhibitor this compound improves muscle function and histological parameters in two Duchenne muscular dystrophy murine models expressing different haplotypes of the LTBP4 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. itftherapeutics.com [itftherapeutics.com]
- 9. Unleashing the Potential of this compound: A Novel Therapy for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How does Givinostatcompare with other treatments for duchenne muscular dystrophy? [synapse.patsnap.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. This compound: an emerging treatment for polycythemia vera - PMC [pmc.ncbi.nlm.nih.gov]
- 13. boa.unimib.it [boa.unimib.it]
- 14. neurologylive.com [neurologylive.com]
Givinostat's Impact on Muscle Histology: A Comparative Analysis Against Standard of Care in Duchenne Muscular Dystrophy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the histological effects of Givinostat versus the standard of care in Duchenne muscular dystrophy (DMD), supported by experimental data. This compound, a histone deacetylase (HDAC) inhibitor, has shown potential in mitigating the pathological hallmarks of DMD in muscle tissue when added to a standard corticosteroid regimen.
The progressive muscle degeneration in DMD is characterized by a cascade of events including inflammation, necrosis, and the replacement of muscle tissue with fibrotic and adipose tissue.[1] The current standard of care, glucocorticoids, aims to reduce inflammation and slow disease progression.[1] this compound, by inhibiting HDACs, is thought to target downstream pathological processes, promoting muscle regeneration and reducing fibrosis.[2] This guide delves into the quantitative histological changes observed with this compound in comparison to the effects of standard corticosteroid treatment.
Quantitative Comparison of Histological Changes
The following table summarizes the quantitative effects of this compound on key histological parameters in muscle biopsies from ambulant boys with DMD, compared to the natural progression of the disease with standard of care (corticosteroids). The data for this compound is derived from a Phase 2 clinical trial where patients were on a stable corticosteroid regimen, thus the effects are additive.[2] The standard of care data is from a study observing histological changes in steroid-treated DMD patients.
| Histological Parameter | This compound + Standard of Care (Change over ~1 year)[2] | Standard of Care (Corticosteroids) (Observed values in patients aged 7-10 years) |
| Muscle Fiber Area (% of total tissue) | Increase of 3.8% (p=0.039) | 68.44% - 77.09% |
| Total Fibrosis (% of total tissue) | Decrease of 3.9% (p=0.041) | 22.38% - 29.85% |
| Necrotic Fibers (% of fibers) | Decrease of 0.8% (p=0.035) | 2.16% - 3.16% |
| Fatty Replacement (% of total tissue) | Decrease of 2.6% (p=0.041) | Not explicitly quantified in the same manner |
Signaling Pathways and Experimental Workflow
To understand the mechanism of this compound and the methods used to assess its efficacy, the following diagrams illustrate the relevant signaling pathway and the experimental workflow for histological analysis.
Caption: this compound's mechanism of action in DMD.
Caption: Experimental workflow for muscle histology analysis.
Experimental Protocols
The evaluation of this compound's and standard of care's effects on muscle histology relies on standardized procedures for muscle biopsy and analysis.
Muscle Biopsy Procedure
-
Patient Population: Ambulant boys with a confirmed diagnosis of DMD, typically between the ages of 7 and 11, who are on a stable regimen of corticosteroids.[2]
-
Biopsy Site: A common site for muscle biopsy in clinical trials is the biceps brachii muscle.[2]
-
Procedure: An open muscle biopsy is performed to collect tissue samples at baseline (before initiation of this compound treatment) and after a specified treatment period (e.g., 12 months).[2][3] Core needle biopsy is also a less invasive method used in some studies.
Tissue Processing and Sectioning
-
Freezing: Immediately after collection, muscle tissue is oriented for transverse sectioning and flash-frozen in isopentane that has been cooled in liquid nitrogen to preserve tissue morphology and antigenicity.[4]
-
Storage: Frozen tissue blocks are stored at -80°C until sectioning.
-
Sectioning: A cryostat is used to cut thin transverse sections (typically 8-10 micrometers thick) from the frozen muscle tissue. These sections are then mounted on glass slides for staining.[5]
Histological Staining and Immunohistochemistry
-
Hematoxylin and Eosin (H&E) Staining: This standard staining method is used to visualize the general morphology of the muscle tissue. It allows for the identification of necrotic fibers, inflammatory infiltrates, and variations in fiber size.[6]
-
Fibrosis Staining: To quantify the amount of connective tissue (fibrosis), specific stains such as Masson's trichrome or Sirius red are used.[7] These stains color collagen fibers, allowing for their differentiation from muscle tissue.
-
Immunohistochemistry (IHC): IHC techniques are employed to detect specific proteins within the muscle tissue. For instance, antibodies against dystrophin can be used to identify revertant fibers or to assess the efficacy of dystrophin-restoring therapies.[8] Antibodies against developmental myosins can identify regenerating fibers.
Quantitative Image Analysis
-
Image Acquisition: Stained slides are typically scanned using a high-resolution digital slide scanner to create whole-slide images.
-
Software Analysis: Specialized image analysis software is used to quantify the various histological parameters. The software can be programmed to recognize and measure the area of muscle fibers, connective tissue, and adipose tissue based on color and morphology.
-
Parameter Calculation:
-
Muscle Fiber Area (%): Calculated as the total area of muscle fibers divided by the total tissue area.
-
Fibrosis (%): Calculated as the total area of collagen (stained by Sirius red or trichrome) divided by the total tissue area.[7]
-
Necrotic Fibers (%): Identified morphologically on H&E stained sections and expressed as a percentage of the total number of muscle fibers.
-
Fatty Replacement (%): Calculated as the total area of adipocytes divided by the total tissue area.
-
Conclusion
The available data indicates that this compound, when administered alongside the standard of care, induces positive histological changes in the muscle tissue of boys with DMD.[2] Specifically, it has been shown to significantly increase the proportion of muscle tissue while reducing fibrosis, necrosis, and fatty replacement over a one-year period.[2] These histological improvements suggest that this compound can counteract the progressive muscle degeneration that characterizes DMD, offering a therapeutic benefit beyond that of corticosteroids alone. Further research and long-term data will continue to elucidate the full potential of this compound in preserving muscle integrity and function in this patient population.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. musculardystrophynews.com [musculardystrophynews.com]
- 4. A novel high-throughput immunofluorescence analysis method for quantifying dystrophin intensity in entire transverse sections of Duchenne muscular dystrophy muscle biopsy samples | PLOS One [journals.plos.org]
- 5. A novel high-throughput immunofluorescence analysis method for quantifying dystrophin intensity in entire transverse sections of Duchenne muscular dystrophy muscle biopsy samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histological Methods to Assess Skeletal Muscle Degeneration and Regeneration in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Givinostat
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Givinostat is paramount to maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices in laboratory safety and chemical management.
This compound Disposal Protocol
The disposal of this compound, a histone deacetylase (HDAC) inhibitor, must be conducted in a manner that minimizes environmental impact and prevents accidental exposure. While some safety data sheets (SDS) do not classify this compound as a hazardous substance, it is crucial to handle it with care due to its biological activity.[1][2] Disposal procedures should always comply with local, state, and federal regulations.[3]
Step-by-Step Disposal Guide:
-
Consult Local Regulations and Institutional Policies: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department or equivalent authority to ensure compliance with all applicable regulations.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[2]
-
For Unused or Expired this compound:
-
Preferred Method: Drug Take-Back Programs: The most environmentally sound method for disposing of unused pharmaceuticals is through a community drug take-back program.[4] These programs ensure that the chemical is disposed of in a qualified incineration facility.
-
Alternative Method (if take-back program is unavailable): If a take-back program is not accessible, follow these steps for disposal in household trash as recommended by the FDA for non-flush list medicines:[5]
-
Remove the this compound from its original container.
-
Mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This makes the drug less appealing to children and pets.[4]
-
Place the mixture in a sealed container, such as a plastic bag or an empty can, to prevent leakage.[4][5]
-
Dispose of the sealed container in the household trash.
-
Before discarding the original container, be sure to scratch out all personal and identifying information from the label to protect privacy.[5]
-
-
-
Disposal of Contaminated Materials:
-
For materials such as gloves, absorbent pads, or empty vials that have come into contact with this compound, these should be collected in a designated hazardous waste container.
-
If a spill occurs, absorb the material with an inert, finely-powdered liquid-binding material like diatomite.[1][3] The contaminated absorbent material should then be disposed of as hazardous waste.[1][3]
-
-
Decontamination:
-
Avoid Sewer Disposal: Do not dispose of this compound down the drain or in the toilet unless specifically instructed to do so by the manufacturer or a licensed waste disposal company.[4][6] This prevents the introduction of the active pharmaceutical ingredient into the water system.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C24H27N3O4 | [1][2] |
| Molecular Weight | 421.49 g/mol | [1] |
Experimental Protocols
Accidental Release Measures:
In the event of an accidental release of this compound, the following protocol should be followed:
-
Ensure adequate ventilation and evacuate personnel to a safe area. [1][3]
-
Wear full personal protective equipment, including a self-contained breathing apparatus if necessary, to avoid breathing vapors, mist, dust, or gas. [1][2][3]
-
Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1][3]
-
For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders). [1][3]
-
Decontaminate surfaces and equipment by scrubbing with alcohol. [1][3]
-
Collect and dispose of all contaminated materials as hazardous waste in accordance with local regulations. [1][3]
Visualizing Disposal Workflows
To further clarify the proper disposal procedures, the following diagrams illustrate the decision-making process and workflows.
Caption: Decision workflow for the disposal of unused this compound.
Caption: Procedural workflow for this compound spill cleanup.
References
Essential Safety and Operational Guide for Handling Givinostat
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Givinostat. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a containment system to prevent inhalation. |
| Body Protection | Impervious laboratory coat or gown | Provides a barrier against contamination of personal clothing. |
Handling and Experimental Procedures
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form of this compound to avoid dust formation and inhalation.[1]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1][2]
Step-by-Step Protocol for Preparing a this compound Solution:
-
Preparation: Don all required personal protective equipment as specified in the table above.
-
Weighing:
-
If possible, weigh the powdered this compound within a powder containment hood or a chemical fume hood to minimize the risk of inhalation.
-
Use a dedicated and calibrated analytical balance.
-
Handle the powder carefully to avoid generating dust.
-
-
Solubilization:
-
In a chemical fume hood, add the desired solvent to the vessel containing the weighed this compound.
-
Gently swirl or vortex the mixture until the compound is fully dissolved. Avoid splashing.
-
-
Storage:
-
Store the resulting solution in a clearly labeled, sealed container.
-
Recommended storage for the powder is at -20°C.[1]
-
-
Cleanup:
-
Decontaminate all surfaces and equipment used with an appropriate solvent (e.g., 70% ethanol).
-
Dispose of all contaminated disposables as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and potential exposure.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
Disposal Procedure:
-
Ensure all waste containers are securely sealed and properly labeled with the contents ("this compound Waste") and the appropriate hazard symbols.
-
Store the waste in a designated, secure area away from general laboratory traffic.
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1]
Emergency Procedures
In Case of Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
In Case of a Spill:
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For a small powder spill, gently cover with a damp paper towel to avoid raising dust.
-
For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material and any contaminated items into a hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
-
Dispose of all cleanup materials as hazardous waste.
Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
